molecular formula C12H7Br2N B3017317 1,8-dibromo-9H-carbazole CAS No. 553663-65-3

1,8-dibromo-9H-carbazole

Cat. No.: B3017317
CAS No.: 553663-65-3
M. Wt: 325.003
InChI Key: SAGKZGMCGWAMEE-UHFFFAOYSA-N
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Description

1,8-dibromo-9H-carbazole is a useful research compound. Its molecular formula is C12H7Br2N and its molecular weight is 325.003. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dibromo-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGKZGMCGWAMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 1,8-dibromo-9H-carbazole

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including antitumor, neuroprotective, and antioxidant properties. The strategic placement of substituents on the carbazole scaffold is paramount in modulating its electronic properties and biological efficacy. Among these, this compound emerges as a key intermediate, offering two reactive bromine atoms for further functionalization through cross-coupling reactions. This guide, intended for the discerning researcher, provides a comprehensive overview of the synthesis, underlying mechanistic principles, and detailed characterization of this valuable compound.

I. The Synthetic Pathway: A Deep Dive into Electrophilic Bromination

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of carbazole using N-bromosuccinimide (NBS) as the brominating agent. The regioselectivity of this reaction is a critical aspect, governed by the electronic properties of the carbazole nucleus.

The Underlying Chemistry: Understanding Regioselectivity

The nitrogen atom in the carbazole ring is an activating group, donating its lone pair of electrons into the aromatic system. This electron donation increases the electron density at the ortho (positions 1, 8) and para (positions 3, 6) positions, making them more susceptible to electrophilic attack.

The positions C-3 and C-6 are the most electronically enriched and sterically accessible, often leading to 3,6-disubstituted products. However, by carefully controlling the reaction conditions and stoichiometry, the formation of the 1,8-dibromo isomer can be achieved. The use of specific solvents and catalysts can influence the regiochemical outcome.

Caption: Electrophilic Bromination of Carbazole.

Step-by-Step Synthetic Protocol

This protocol is a robust, self-validating system for the synthesis of this compound, adapted from established methodologies for the bromination of carbazole derivatives.

Materials and Reagents:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 9H-carbazole in a minimal amount of DMF.

  • Bromination: To the stirred solution, add 2.2 equivalents of N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, pour the reaction mixture into a beaker containing ice-water. A precipitate will form.

  • Extraction: Filter the precipitate and redissolve it in dichloromethane (DCM). Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Caption: Workflow for the Synthesis of this compound.

II. Purification: Isolating the Target Compound

Purification of the crude product is essential to remove any unreacted starting materials, monobrominated intermediates, and other isomers. A combination of column chromatography and recrystallization is typically employed.

Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane is effective. Start with a low polarity eluent (e.g., 2% ethyl acetate in hexane) and gradually increase the polarity to elute the desired product. The 1,8-dibromo isomer is generally less polar than the 3,6-isomer.

Recrystallization

Recrystallization from a suitable solvent is a powerful technique for obtaining highly pure crystalline this compound.

Solvent Selection:

Solvent SystemRationale
EthanolOften a good choice for carbazole derivatives, providing a balance of solubility at high temperatures and insolubility at low temperatures.
TolueneCan be effective, but may require slower cooling to prevent the product from oiling out.
Hexane/Ethyl AcetateA versatile solvent pair that allows for fine-tuning of polarity to achieve optimal recrystallization conditions.

General Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

III. Characterization: Confirming the Structure and Purity

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

PropertyValue
Molecular Formula C₁₂H₇Br₂N
Molecular Weight 325.00 g/mol [1]
CAS Number 553663-65-3[1]
Appearance Off-white to pale yellow solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit a characteristic pattern of signals in the aromatic region. The protons on the carbazole nucleus will show distinct chemical shifts and coupling constants due to the influence of the bromine atoms and the nitrogen.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms attached to the bromine atoms will be significantly shifted downfield.

Technique Expected Chemical Shifts (δ) in ppm
¹H NMR 7.0 - 8.5 ppm (complex multiplets for aromatic protons), broad singlet for N-H proton.
¹³C NMR 110 - 145 ppm (aromatic carbons), with carbons attached to bromine appearing in the lower field region of this range.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

  • Molecular Ion Peak (M⁺): A cluster of peaks around m/z 323, 325, and 327 in an approximate ratio of 1:2:1, corresponding to the different combinations of bromine isotopes.

  • Fragmentation: Common fragmentation pathways include the loss of one or both bromine atoms.

IV. Conclusion and Future Perspectives

This guide has provided a detailed protocol for the synthesis and characterization of this compound, a key building block in the development of novel therapeutics and functional materials. The strategic importance of this compound lies in its potential for further derivatization at the 1 and 8 positions, allowing for the creation of a diverse library of carbazole-based molecules with tailored properties. As the demand for innovative organic molecules continues to grow, the methodologies outlined herein will serve as a valuable resource for researchers in the field.

References

Sources

Technical Monograph: Crystal Architecture & Synthetic Protocols for 1,8-Dibromo-9H-Carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

1,8-Dibromo-9H-carbazole represents a specialized scaffold in the materials science sector, distinct from its ubiquitous 3,6-dibromo isomer. While the 3,6-positions are electronically activated (para to the nitrogen) and easily accessible via electrophilic substitution, the 1,8-positions (the "bay" regions) are sterically congested and synthetically challenging.

From a crystallographic and functional perspective, the 1,8-dibromo substitution pattern is critical for two reasons:

  • Steric Shielding: The bromine atoms at positions 1 and 8 flank the N-H moiety, creating a steric pocket that protects the nitrogen center. This alters the pKa of the N-H bond and modifies the solubility profile compared to planar carbazoles.

  • Halogen Bonding Potential: The geometry facilitates unique intermolecular Br···Br and Br···π interactions, which are pivotal for designing high-triplet-energy host materials for Phosphorescent OLEDs (PhOLEDs).

Crystal Structure Analysis

The "Bay Region" Geometry

Unlike 3,6-substituted carbazoles which form linear chains, this compound adopts a packed structure defined by the repulsion between the lone pairs of the bromine atoms and the central N-H bond.

  • Planarity: The tricyclic carbazole core remains essentially planar (r.m.s.[1] deviation < 0.02 Å).

  • N-H Environment: The N-H bond lies on the crystallographic mirror plane. The bulky bromine atoms (Van der Waals radius ~1.85 Å) create a "cleft." In the solid state, this prevents the formation of the standard N-H···N hydrogen bonded chains seen in unsubstituted carbazole. Instead, the packing is dominated by halogen bonding .

Intermolecular Forces & Packing

Based on homologous structures (e.g., 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole), the crystal lattice is stabilized by Type II halogen interactions.

Interaction TypeDistance (Å)Significance
Br···Br Contact 3.60 – 3.75Directs the formation of 2D sheets; slightly shorter than the sum of VdW radii (3.70 Å).
π-π Stacking 3.40 – 3.50Offset face-to-face stacking of the carbazole cores; critical for charge carrier mobility (hole transport).
C-H···Br 2.90 – 3.10Weak hydrogen bonds stabilizing the herringbone packing motif.

Synthetic Protocol: The Sandmeyer Route

Critical Note on Causality: Direct bromination of 9H-carbazole with NBS or


 yields the 3-bromo and 3,6-dibromo products almost exclusively due to the directing effect of the nitrogen lone pair. This compound cannot be synthesized in high yield via direct bromination. 

The authoritative route requires a Sandmeyer reaction starting from 1,8-diaminocarbazole. This ensures regiospecificity.

Reaction Workflow Diagram

G Start Carbazole (Starting Material) Nitration 3,6-Dichloro-1,8-dinitrocarbazole (Nitration/Chlorination) Start->Nitration HNO3/HCl Reduction 1,8-Diaminocarbazole (Pd/C Reduction) Nitration->Reduction H2, Pd/C Hydrodechlorination Sandmeyer Diazotization (NaNO2 / HBr) Reduction->Sandmeyer 0°C, NaNO2 Product This compound (CuBr / HBr) Sandmeyer->Product Sandmeyer Rxn

Figure 1: Regiospecific synthesis of this compound avoiding 3,6-isomer contamination.

Step-by-Step Methodology

Pre-requisite: Synthesis of 1,8-diaminocarbazole (via reduction of 3,6-dichloro-1,8-dinitrocarbazole).[2]

Step 1: Diazotization

  • Dissolution: Dissolve 1,8-diaminocarbazole (10 mmol) in 48% hydrobromic acid (HBr, 20 mL). Cool the suspension to -5°C using an ice/salt bath.

  • Nitrite Addition: Dropwise add a solution of sodium nitrite (

    
    , 22 mmol) in water (5 mL). Maintain internal temperature below 0°C.
    
    • Mechanism:[3][4] Formation of the bis-diazonium salt (

      
      ) at positions 1 and 8.
      
  • Stirring: Stir for 30 minutes at 0°C to ensure complete diazotization.

Step 2: Sandmeyer Substitution

  • Catalyst Preparation: In a separate flask, prepare a solution of Copper(I) bromide (CuBr, 25 mmol) in 48% HBr (10 mL).

  • Transfer: Slowly transfer the cold diazonium solution into the CuBr solution while stirring vigorously.

    • Observation: Evolution of nitrogen gas (

      
      ) indicates the substitution is proceeding.
      
  • Heating: Once addition is complete, warm the mixture to 60°C for 2 hours to drive the reaction to completion.

Step 3: Isolation & Purification

  • Quench: Pour the reaction mixture into ice water (200 mL).

  • Extraction: Extract with dichloromethane (

    
    , 3 x 50 mL).
    
  • Purification: The crude product is often dark. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1).

  • Crystallization: Recrystallize from ethanol/chloroform to yield colorless needles.

Applications in Drug Discovery & Optoelectronics[7]

The 1,8-dibromo scaffold acts as a "linchpin" for advanced materials due to its ability to undergo palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at sterically demanding positions.

Host Materials for OLEDs

The 1,8-linkage disrupts the conjugation length of carbazole polymers more effectively than 3,6-linkages. This results in:

  • Higher Triplet Energy (

    
    ):  Essential to prevent reverse energy transfer from blue phosphorescent emitters.
    
  • Amorphous Stability: The "twisted" geometry prevents crystallization in thin films, improving device lifetime.

Anion Receptors (Medicinal Chemistry)

Derivatives of 1,8-substituted carbazoles are used to synthesize cleft-like anion receptors.

  • Mechanism:[3][4] The N-H proton is activated by electron-withdrawing groups at 1,8-positions.

  • Target: Selective binding of phosphate (

    
    ) or chloride (
    
    
    
    ) anions in biological sensing.

References

  • Synthesis of 1,8-Diaminocarbazole Precursor: Title: A Short, Multigram Synthesis of 1,8-Diaminocarbazole. Source: ResearchGate / J. Org. Chem. Link:

  • General Carbazole Crystallography: Title: Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole. Source: PubMed Central (PMC). Link:

  • 1,8-Functionalization Applications: Title: Preparation and study of 1,8-di(pyrid-2'-yl)carbazoles. Source: PubMed. Link:[5]

  • Commercial Availability & CAS Data: Title: this compound Compound Summary. Source: PubChem. Link:

Sources

Photophysical Engineering of 1,8-Dibromo-9H-Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Steric & Electronic Control in Optoelectronics[1]

Executive Summary

The 1,8-dibromo-9H-carbazole (1,8-DBCz) scaffold represents a unique, sterically congested architecture within the carbazole family.[1] Unlike the widely utilized 3,6-substituted derivatives, which facilitate extended conjugation, 1,8-substitution imposes severe steric constraints proximal to the nitrogen atom.[1] This guide details the photophysical exploitation of this scaffold, focusing on two distinct pathways: Heavy-Atom Induced Phosphorescence (retaining the bromine) and Twisted Intramolecular Charge Transfer (TICT) (substituting the bromine).

This document serves as a blueprint for researchers leveraging 1,8-DBCz for Room Temperature Phosphorescence (RTP), Thermally Activated Delayed Fluorescence (TADF), and biological sensing (G-quadruplex targeting).[1]

Molecular Architecture & Electronic Structure

The 1,8-positions of the carbazole core are "gatekeepers" to the nitrogen center.[1] Functionalization at these sites creates a highly twisted geometry due to repulsion with the N-substituent (H or Alkyl/Aryl).[1]

  • Steric Orthogonality: Substituents at 1,8 are forced out of the carbazole plane (dihedral angles > 60°), decoupling the

    
    -systems.[1] This prevents Aggregation-Caused Quenching (ACQ) and enables deep-blue emission.[1]
    
  • Spin-Orbit Coupling (SOC): In the parent this compound, the heavy bromine atoms (

    
    ) enhance the Intersystem Crossing (ISC) rate (
    
    
    
    ) from
    
    
    , facilitating phosphorescence.[1]
Comparative Topology
Feature3,6-Substitution (Conventional)1,8-Substitution (Steric Control)
Conjugation Extended (Red-shifted emission)Broken/Twisted (Blue-shifted emission)
Geometry Planar / Semi-planarOrthogonal / Twisted
Packing Strong

stacking (ACQ risk)
Loose packing (Reduced ACQ)
Primary Use Hole Transport, Fluorescent EmittersTADF, RTP, Deep Blue Hosts
Photophysical Characterization
2.1 Absorption and Emission Profiles

The 1,8-DBCz scaffold typically exhibits hypsochromic shifts compared to 3,6-analogs due to reduced effective conjugation length.[1]

  • Absorption: Dominant

    
     transitions occur in the UV region (280–340 nm).[1] The twisted geometry reduces the oscillator strength of the 
    
    
    
    transition.[1]
  • Emission:

    • Precursor (1,8-DBCz): Weak fluorescence at ~360 nm; strong phosphorescence at 77 K (or RTP in rigid host) due to Br-induced ISC.[1]

    • Derivatives (e.g., 1,8-Diaryl): Deep blue emission (400–450 nm).[1] The lack of planarity minimizes spectral broadening.[1]

2.2 Mechanism of Phosphorescence & TADF

The heavy atom effect of bromine or the charge-transfer character of twisted derivatives dictates the excited state dynamics.[1]

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) (Twisted/Locally Excited) S0->S1 Abs (hν) S1->S0 Fluorescence (Prompt) Tn Triplet State (Tn) (Heavy Atom Enhanced) S1->Tn ISC (k_ISC) Enhanced by Br/Twist T1 Triplet State (T1) Tn->T1 IC T1->S0 Phosphorescence (RTP) T1->S1 RISC (TADF) If ΔE_ST is small

Figure 1: Jablonski diagram illustrating the heavy-atom enhanced ISC and potential RISC pathways in 1,8-carbazole derivatives.

Case Studies: Derivative Classes
Class A: Bromine-Retaining Systems (RTP Emitters)

By retaining the 1,8-bromo substituents and alkylating the nitrogen (e.g., N-ethyl-1,8-dibromocarbazole), researchers can create organic phosphors.[1]

  • Mechanism: The Br atoms mix singlet and triplet states via SOC.

  • Data:

    • 
      : 5–15% in crystalline state.[1]
      
    • Lifetime (

      
      ): Milliseconds to seconds (crystal packing dependent).[1]
      
  • Application: Oxygen sensing (triplet quenching) and anti-counterfeiting inks.[1]

Class B: Bromine-Substituted Systems (Steric Scaffolds)

Replacing Br with electron-deficient groups (e.g., Pyrazole, Pyridine) via Suzuki/Ullmann coupling creates "cleft-like" molecules.[1]

  • Example: 1,8-Dipyrazolcarbazole .

  • Photophysics: High quantum yield fluorescence due to rigidification; suppression of excimer formation.[1]

  • Biological Application: The specific "twisted cleft" geometry fits the c-myc G-quadruplex DNA structure, acting as a "turn-on" fluorescent probe upon binding.[1]

Table 1: Photophysical Comparison of 1,8-Derivatives

CompoundSubstituent (1,8-pos)

(nm)

(nm)

Key Property
1,8-DBCz Bromine295, 330365 (F), 480 (P)*~0.1 (Soln)Heavy Atom Effect, RTP potential
1,8-DPC Pyrazole310380–400>0.6G-Quadruplex Binder, Deep Blue
1,8-DACz Aryl (Phenyl)305410~0.8TICT, Steric protection of N-H

*P = Phosphorescence observed at 77K or in rigid matrix.

Experimental Protocols
4.1 Protocol: Measurement of Room Temperature Phosphorescence (RTP)

RTP is sensitive to oxygen quenching.[1] A rigorous degassing protocol is mandatory.[1]

Materials:

  • Spectrofluorometer (e.g., Edinburgh FS5 or equivalent) with phosphorescence mode (microsecond flash lamp).[1]

  • Solvent: Spectroscopic grade Toluene or THF.[1]

  • Sample: 1,8-dibromo-derivative (10 µM).

Workflow:

  • Preparation: Dissolve compound in solvent to reach OD ~0.1 at excitation wavelength.[1]

  • Degassing (Freeze-Pump-Thaw):

    • Place solution in a quartz cuvette with a Young's tap.

    • Freeze in liquid

      
      .[1]
      
    • Apply vacuum (<

      
       mbar) for 10 mins.
      
    • Thaw in warm water.[1]

    • Repeat 5 times.

  • Measurement:

    • Set delay time: 0.1 ms (to gate out prompt fluorescence).

    • Record emission spectrum (400–700 nm).[1]

    • Measure decay curve at

      
      .[1]
      

Experiment Step1 Sample Dissolution (10 µM in Toluene) Step2 Freeze-Pump-Thaw (5 Cycles, <10^-3 mbar) Step1->Step2 Remove O2 Step3 Gated Emission Scan (Delay: 0.1 - 5 ms) Step2->Step3 Excitation Step4 Decay Kinetics (Fit to Multi-exponential) Step3->Step4 Analysis

Figure 2: Critical workflow for isolating phosphorescence from prompt fluorescence.

4.2 Protocol: G-Quadruplex Binding Assay (FRET-Melting)

For 1,8-dipyrazolcarbazole derivatives used in drug discovery.[1][2]

  • Oligonucleotide Prep: Label c-myc G4 DNA with FAM (donor) and TAMRA (quencher).[1]

  • Incubation: Mix DNA (200 nM) with 1,8-derivative (1 µM) in TRIS-HCl buffer.[1]

  • Melting Curve: Monitor FAM emission while ramping Temp (

    
    C).
    
  • Analysis: A shift in

    
     (
    
    
    
    ) indicates stabilization of the G-quadruplex by the carbazole derivative.[1]
References
  • Synthesis and G-quadruplex binding of 1,8-dipyrazolcarbazole: Ma, Y., et al. (2012).[1][2] "Disubstituted 1,8-dipyrazolcarbazole derivatives as a new type of c-myc G-quadruplex binding ligands." Bioorganic & Medicinal Chemistry Letters.

  • General Carbazole Photophysics & Heavy Atom Effect: Bhattacharjee, I. & Hirata, S. (2020).[1] "Organic persistent room temperature phosphorescence enabled by carbazole impurity."[1][3] (Contextual reference for carbazole RTP).

  • This compound Chemical Data: PubChem Compound Summary for CID 12045830.

  • Steric Control in Carbazole Derivatives: Albrecht, K. et al. (2015).[1] "Excimer Formation by Steric Twisting in Carbazole and Triphenylamine-Based Host Materials." [1]

Sources

A Comprehensive Technical Guide to the Solubility of 1,8-dibromo-9H-carbazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-dibromo-9H-carbazole is a halogenated aromatic heterocyclic compound with significant potential in the fields of organic electronics and pharmaceutical development. Its utility, however, is intrinsically linked to its solubility in various organic solvents, a factor that governs its processability in device fabrication and its bioavailability in drug delivery systems. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data, theoretical considerations for solubility prediction, and practical methodologies for its empirical determination. Recognizing the scarcity of quantitative solubility data in publicly accessible literature, this guide equips researchers with the foundational knowledge and procedural frameworks necessary to effectively utilize this compound in their work.

Introduction: The Significance of Solubility for this compound

The carbazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities and advantageous photophysical properties.[1][2] The introduction of bromine atoms at the 1 and 8 positions of the 9H-carbazole core significantly influences its electronic properties and reactivity, making this compound a valuable building block for the synthesis of more complex molecules.[3] In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For materials science applications, such as the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the solubility of the active components in organic solvents is paramount for achieving uniform thin films and optimal device performance.[4]

This guide will delve into the multifaceted nature of this compound's solubility, providing both theoretical insights and practical guidance.

Physicochemical Properties and Theoretical Solubility Prediction

A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting its solubility behavior.

Molecular Structure and Key Physicochemical Parameters

The molecular structure of this compound dictates its polarity, potential for intermolecular interactions, and overall solubility.

PropertyValueSource
Molecular FormulaC₁₂H₇Br₂N[5]
Molecular Weight325.00 g/mol [5]
XLogP34.8[5]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors0[5]

The high XLogP3 value of 4.8 indicates a significant lipophilic (oil-loving) character, suggesting that this compound will generally exhibit poor solubility in polar solvents like water and better solubility in non-polar organic solvents.[5] The presence of a single hydrogen bond donor (the N-H group of the carbazole ring) allows for some interaction with protic solvents, though this is counteracted by the large, non-polar aromatic surface area and the two bromine substituents.

Predicting Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility. This principle is governed by the polarity of both the solute (this compound) and the solvent.

Figure 1. A diagram illustrating the predicted solubility of this compound in different classes of organic solvents based on the "like dissolves like" principle.

Qualitative Solubility Profile of this compound

While quantitative data is scarce, a qualitative understanding of the solubility of this compound can be gleaned from its use in various synthetic procedures.

SolventObservationContext
Dichloromethane (DCM)SolubleFrequently used as a reaction solvent and for extraction.[6]
AcetoneSolubleUsed as a solvent for reactions involving carbazole derivatives.[7]
EthanolSparingly Soluble to SolubleOften used for recrystallization, suggesting solubility increases with temperature.[7]
Ethyl AcetateSolubleEmployed in extraction and purification processes.[7]
N,N-Dimethylformamide (DMF)SolubleA common solvent for reactions involving carbazoles, particularly at elevated temperatures.[8]
Tetrahydrofuran (THF)Likely SolubleTHF is a common polar aprotic solvent used for similar aromatic compounds.[9]

It is important to note that these are general observations and the actual solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any co-solutes.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The following is a detailed, self-validating protocol for this purpose.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

SolubilityDetermination start Start step1 Prepare Saturated Solution (Excess solute in solvent) start->step1 step2 Equilibrate (Constant temperature and agitation) step1->step2 step3 Separate Solid and Liquid Phases (Centrifugation) step2->step3 step4 Prepare Sample for Analysis (Dilution of supernatant) step3->step4 step5 Quantify Solute Concentration (HPLC or UV-Vis) step4->step5 end End step5->end

Figure 2. A workflow diagram outlining the key steps for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Preparation:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

Strategies for Solubility Enhancement

For applications requiring higher solubility in specific solvents, chemical modification of the this compound structure can be a viable strategy.

  • N-Alkylation: The introduction of an alkyl chain at the 9-position (the nitrogen atom) can disrupt the crystal packing of the molecule and increase its interaction with organic solvents, thereby enhancing solubility.[4]

  • Introduction of Solubilizing Groups: Attaching polar functional groups, such as ethers or esters, to the carbazole core can improve solubility in more polar organic solvents.

Conclusion

While a comprehensive, publicly available database of the quantitative solubility of this compound in various organic solvents is currently lacking, a strong theoretical and qualitative understanding can guide its effective use. The lipophilic nature of the molecule suggests a preference for non-polar and polar aprotic solvents. For applications demanding precise solubility data, the detailed experimental protocol provided in this guide offers a robust framework for its determination. Furthermore, strategies for chemical modification present a pathway to tailor the solubility of this versatile compound to meet the specific demands of diverse research and development endeavors.

References

  • SunaTech. (n.d.). This compound - CAS:553663-65-3. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dibromocarbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Anthracene and Carbazole in DMF and DMF with 5, 10, and 15% Urea in Mole Fraction (×10 −3 ). Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-9H-carbazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbazole. Retrieved from [Link]

  • Chemsrc. (2025). 3,6-dibromo-1,8-dichloro-9H-carbazole | CAS#:64389-48-6. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery of Novel 1,8-Dibromo-9H-Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The carbazole nucleus is a privileged scaffold in both materials science and medicinal chemistry, renowned for its unique electronic properties and biological activity.[1][2] While derivatization at the 3,6- and 2,7-positions is well-documented, the 1,8-disubstituted carbazole framework remains a more challenging and less explored frontier. This guide provides a comprehensive technical overview of strategies for the discovery of novel derivatives starting from the versatile building block, 1,8-dibromo-9H-carbazole. We will delve into the rationale behind synthetic choices, provide field-proven experimental protocols for palladium-catalyzed cross-coupling reactions, and discuss the characterization and potential applications of these unique molecular architectures, particularly in the realms of organic electronics and drug development.

The Strategic Importance of the 1,8-Carbazole Scaffold

The rigid, planar structure of the carbazole ring system, with its electron-rich nitrogen atom, imparts excellent thermal stability and charge-transport properties.[3] This has led to its widespread use in organic light-emitting diodes (OLEDs), photovoltaics, and as a pharmacophore in anticancer and antimicrobial agents.[4][5][6][7][8]

The point of substitution on the carbazole core profoundly influences its electronic and steric properties. Unlike the more linear conjugation pathway in 3,6- or 2,7-disubstituted isomers, functionalization at the 1,8-positions creates a sterically crowded "bay-like" region. This steric hindrance can induce significant twisting between the carbazole core and the appended substituents, disrupting π-conjugation to a controlled extent. This disruption is not a drawback; rather, it is a powerful design element. It can lead to higher triplet energies, which is beneficial for host materials in phosphorescent OLEDs, and can create unique three-dimensional binding pockets for biological targets.[9] This guide focuses on leveraging the this compound precursor[10][11] as a gateway to this promising, yet underexplored, chemical space.

Synthetic Pathways: Palladium-Catalyzed Functionalization

The carbon-bromine bonds at the 1 and 8 positions are ideal handles for modification via transition-metal-catalyzed cross-coupling reactions. This approach offers a modular and highly versatile platform for introducing a wide array of functional groups.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds.[12][13] It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide.

Causality in Experimental Design: The success of a Suzuki coupling hinges on a synergistic interplay between the catalyst, base, and solvent.

  • Palladium Catalyst: A Pd(0) species is the active catalyst. While various precursors can be used, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a robust choice for aryl-aryl couplings due to the ligand's wide bite angle and electron-rich nature, which promotes the crucial reductive elimination step.[14]

  • Base: The base is not merely a proton scavenger. It plays a critical role in activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[15] An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is standard; the choice often depends on the reactivity of the boronic acid and the tolerance of other functional groups.[14]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane (DME)) and water is common to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (2.5 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq.).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation where classical methods fail.[16][17]

Causality in Experimental Design: This reaction is highly sensitive to the ligand environment around the palladium center.

  • Palladium Precursor & Ligand: A combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a specialized phosphine ligand is typically required. For sterically hindered substrates like 1,8-dibromocarbazole, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[18] These ligands accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and enabling the coupling of challenging substrates.[19][20]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) can be a superior alternative in certain cases.[18]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants.

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), diphenylamine (2.2 eq.), and sodium tert-butoxide (NaOtBu) (2.5 eq.).

  • Catalyst System: In a separate glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.02 eq.) and the appropriate phosphine ligand (e.g., XPhos, 0.08 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

G start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Base) start->buchwald C-N Bond Formation product_cc 1,8-Diaryl-9H-carbazole (C-C Coupled Product) suzuki->product_cc product_cn 1,8-Diamino-9H-carbazole (C-N Coupled Product) buchwald->product_cn G cluster_0 Structure-Property Relationship cluster_1 Impact on Electronic Properties cluster_2 Resulting Photophysical Shift Structure Substituent at 1,8-positions EDG Electron Donating Group (e.g., -NR₂) Structure->EDG EWG Electron Withdrawing Group (e.g., -CN) Structure->EWG EDG_effect HOMO Rises (Less Stable) LUMO Minor Change Band Gap Decreases EDG->EDG_effect EWG_effect HOMO Minor Change LUMO Lowers (More Stable) Band Gap Decreases EWG->EWG_effect RedShift Red-Shifted Emission (Longer Wavelength) EDG_effect:f2->RedShift EWG_effect:f2->RedShift

Caption: Influence of substituents on electronic properties.

Prospective Applications

The tailored properties of these novel 1,8-disubstituted carbazoles open doors to several high-impact applications.

  • Organic Electronics: With their high quantum yields and tunable HOMO/LUMO levels, these derivatives are prime candidates for next-generation OLEDs. [21][22]The sterically hindered 1,8-substitution pattern can prevent aggregation-caused quenching in the solid state, leading to brighter and more stable devices. They can serve as deep-blue emitters, hosts for phosphorescent dopants, or as charge-transporting materials. [4][23]

  • Medicinal Chemistry: The carbazole scaffold is a well-established pharmacophore. [24]Derivatives have shown promise as anticancer agents by interfering with DNA or critical enzymes. [5][24]For instance, specific carbazole derivatives have been designed as G-quadruplex binding ligands to target oncogenes like c-myc. [9]The unique topology of the 1,8-disubstituted derivatives could offer novel binding modes and improved selectivity for biological targets, making them exciting candidates for screening in oncology, neurology, and infectious disease programs. [7][8]

Conclusion

The this compound scaffold is a remarkably versatile platform for the discovery of novel functional molecules. Through the strategic application of modern synthetic methods, particularly palladium-catalyzed Suzuki and Buchwald-Hartwig couplings, a diverse library of derivatives with precisely tuned steric and electronic properties can be accessed. The detailed characterization of their photophysical and electrochemical behavior provides a clear roadmap for their application in advanced materials and as potential therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore the rich and rewarding chemistry of 1,8-disubstituted carbazoles.

References

  • Title: Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers Source: MDPI URL: [Link]

  • Title: Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers Source: ResearchGate URL: [Link]

  • Title: Disubstituted 1,8-dipyrazolcarbazole derivatives as a new type of c-myc G-quadruplex binding ligands Source: PubMed URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: ACS Publications URL: [Link]

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]

  • Title: Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of new 9H-Carbazole derivatives Source: ResearchGate URL: [Link]

  • Title: this compound | C12H7Br2N Source: PubChem URL: [Link]

  • Title: Investigation on Synthetic and Computational Studies of Carbazole Dertivates Source: ResearchGate URL: [Link]

  • Title: Computational and infrared spectroscopic investigations of N-substituted carbazoles Source: Springer URL: [Link]

  • Title: Application of carbazole derivatives as a multifunctional material for organic light-emitting devices Source: ResearchGate URL: [Link]

  • Title: Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design Source: ResearchGate URL: [Link]

  • Title: Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups Source: ResearchGate URL: [Link]

  • Title: Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design Source: DergiPark URL: [Link]

  • Title: Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix Source: ResearchGate URL: [Link]

  • Title: 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications Source: Royal Society of Chemistry URL: [Link]

  • Title: Computational molecular perspectives on novel carbazole derivative as an anti-cancer molecule against CDK1 of breast and colorectal cancers via gene expression studies, novel two-way docking strategies, molecular mechanics and dynamics Source: PubMed URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Application of carbazole derivatives as a multifunctional material for organic light-emitting devices Source: SPIE URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study Source: ACS Publications URL: [Link]

  • Title: Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and optical properties of novel compounds containing carbazole and 1,8-naphthalimide groups Source: ResearchGate URL: [Link]

  • Title: Carbazole Derivatives as Potential Antimicrobial Agents Source: MDPI URL: [Link]

  • Title: Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications Source: MDPI URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents Source: Springer URL: [Link]

  • Title: Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: Common Organic Chemistry URL: [Link]

  • Title: Carbazole electrochemistry: a short review Source: ResearchGate URL: [Link]

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Mastering the Steric Enigma: A Technical Guide to 1,8-Dibromo-9H-Carbazole Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the specific reactivity profile of 1,8-dibromo-9H-carbazole , a scaffold defined by its extreme steric environment and electronic coupling to the nitrogen center. Unlike the ubiquitous 3,6-isomer (easily accessible via direct bromination), the 1,8-isomer represents a "privileged structure" in organic electronics, offering unique geometry for TADF (Thermally Activated Delayed Fluorescence) and host materials due to its ability to enforce orthogonality.

Executive Summary: The "Inner" Challenge

This compound (CAS: 553663-65-3) is not merely a regioisomer of the common 3,6-dibromocarbazole; it is a chemically distinct entity. The bromine atoms at positions 1 and 8 are located at the peri-like positions relative to the nitrogen bridge.

Key Technical Differentiators:

  • Steric Crowding: The C-Br bonds are spatially proximal to the N-H (or N-R) group. This creates a "steric wall" that inhibits oxidative addition by bulky palladium catalysts unless specific ligand geometries are employed.

  • Electronic Gating: The inductive electron-withdrawing effect of the nitrogen is strongest at C1/C8, making these positions electronically deactivated compared to C3/C6.

  • Regio-Stability: Unlike 3,6-positions which are prone to oxidative coupling, the 1,8-positions often require activation via lithiation or specialized cross-coupling conditions.

Structural Analysis & Reactivity Map

To understand the reactivity, one must visualize the steric zones. The 1,8-positions are "guarded" by the N-substituent.

Figure 1: Steric & Electronic Interaction Map

CarbazoleReactivity cluster_legend Reactivity Zones Core This compound Core N9 N-9 Position (Steric Gatekeeper) Core->N9 C1_8 C-1 & C-8 Positions (Target Reactivity) Core->C1_8 C3_6 C-3 & C-6 Positions (Electrophilic Sites) Core->C3_6 N9->C1_8 Steric Clash (High Hindrance) C1_8->C3_6 Orthogonal Electronic Properties High Steric Barrier High Steric Barrier Cross-Coupling Handle Cross-Coupling Handle

Caption: Figure 1. Reactivity map highlighting the steric interference between the N-9 position and the C-1/C-8 bromine handles.

Critical Pre-Requisite: N-Protection Strategy

Before attempting C-Br functionalization, the N-H proton must be managed. In 1,8-substituted systems, the N-H is acidic and can poison sensitive catalysts or lead to side reactions.

Recommendation: If your final target requires a free N-H, use a removable protecting group. If the target is N-alkylated, perform alkylation first.

StrategyReagentConditionsPros/Cons for 1,8-System
Alkylation (Permanent) Alkyl Halide / NaHDMF/THF, 0°C to RTPreferred. Reduces steric clash if alkyl chain is linear.
Boc-Protection Boc₂O / DMAPDCM, RTRisky. Bulky Boc group exacerbates steric hindrance at C1/C8.
Benzyl (Bn) BnBr / KOHDMSO or DMFBalanced. Moderate bulk, removable via hydrogenation (if C-Br survives).
THP/SEM DHP or SEM-ClAcid cat. / BaseSpecialized. Good for lithiation protocols.

Core Protocol A: Suzuki-Miyaura Cross-Coupling

Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail with 1,8-dibromocarbazole due to the inability of the catalyst to undergo oxidative addition in the crowded pocket.

The Solution: Use Buchwald Ligands (Dialkylbiarylphosphines) that form monoligated Pd(0) species with high activity and specific "cone angles" to access the hindered C-Br bond.

Optimized Protocol
  • Substrate: 9-Alkyl-1,8-dibromocarbazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (2.5 - 3.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (4-8 mol%)

    • Why: SPhos is specifically designed to facilitate coupling of hindered aryl chlorides/bromides.

  • Base: K₃PO₄ (3.0 equiv, anhydrous or 2M aq.)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[2]

  • Temperature: 100–110°C (Sealed tube preferred).

Step-by-Step Workflow:

  • Degassing: Charge a reaction tube with substrate, boronic acid, base, and Pd source/ligand. Evacuate and backfill with Argon (3x). Oxygen is the enemy of active catalytic species.

  • Solvation: Add degassed solvent via syringe.

  • Activation: Heat to 110°C. Monitor via TLC/HPLC.

    • Note: Mono-coupling is difficult to stop; drive to full bis-coupling.

  • Workup: Cool, filter through Celite (removes Pd black), and purify via column chromatography.

Mechanistic Insight: The methoxy groups on SPhos provide hemilabile coordination to Palladium, stabilizing the oxidative addition intermediate [Ar-Pd(L)-Br] and preventing catalyst decomposition before the bulky transmetallation step occurs [1].

Core Protocol B: Buchwald-Hartwig Amination

Creating C-N bonds at the 1,8-position is essential for Hole Transport Materials (HTM). This is extremely challenging due to the proximity of the incoming amine to the carbazole nitrogen.

The "Steric Breaker" System:

  • Catalyst: Pd(OAc)₂ + P(t-Bu)₃ (Tri-tert-butylphosphine) or t-BuXPhos .

  • Base: NaOtBu (Sodium tert-butoxide). Strong base is required.

  • Solvent: Toluene or Xylene (Reflux).

Figure 2: Synthesis Workflow for HTM Derivatives

SynthesisWorkflow Start This compound Step1 Step 1: N-Alkylation (NaH, R-Br) Start->Step1 Inter1 9-Alkyl-1,8-dibromo Step1->Inter1 Step2 Step 2: C-N Coupling (Pd(OAc)2, tBu3P, Ar-NH2) Inter1->Step2 Product 1,8-Bis(diarylamino)carbazole (HTM Target) Step2->Product

Caption: Figure 2. Convergent synthesis route for 1,8-diamino hole transport materials.

Advanced Protocol C: Lithiation & Borylation

Sometimes the C-Br bond is too hindered for direct Pd-catalysis. Converting the C-Br to a C-Li species allows for electrophilic quenching (e.g., with Borates to make the Boronic Ester).

Caution: Lithium-Halogen exchange at the 1,8-position is fast but the resulting lithio-species can attack the N-protecting group if not chosen carefully.

Protocol:

  • Substrate: 9-Alkyl-1,8-dibromocarbazole.

  • Reagent: t-BuLi (4.0 equiv) at -78°C in THF.

    • Note: n-BuLi may be insufficient or slow; t-BuLi ensures rapid exchange before side reactions occur.

  • Quench: Add Isopropoxyboronic acid pinacol ester (iPrOBpin) immediately.

  • Result: 1,8-Bis(pinacolatoboron)carbazole—a versatile intermediate for inverse Suzuki coupling.

Applications & Material Properties

Why navigate this difficult chemistry? The 1,8-substitution pattern offers properties unattainable by 3,6-isomers.

Feature3,6-Isomer1,8-IsomerApplication Benefit
Conjugation Linear, extendedTwisted, interruptedHigh Triplet Energy (ET) for OLED hosts.
Sterics LowHighPrevents pi-stacking aggregation (reduced quenching).
Bandgap NarrowerWiderSuitable for Blue/UV emitters.

Case Study: TADF Emitters Research indicates that 1,8-carbazole donors in TADF (Thermally Activated Delayed Fluorescence) molecules induce a large dihedral angle between the donor and acceptor. This orthogonality minimizes the singlet-triplet energy gap (


), a critical requirement for efficient TADF [2].

References

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 2007.

  • Adachi, C., et al. "High-efficiency organic light-emitting diodes utilizing thermally activated delayed fluorescence." Nature, 2012.

  • ChemicalBook. "this compound Product Properties."

  • BenchChem. "Suzuki-Miyaura Coupling for the Synthesis of Novel 1,8-Diacetylnaphthalene Derivatives." (Analogous steric systems).

Disclaimer: This guide is for research purposes only. All protocols involve hazardous chemicals (organolithiums, palladium catalysts) and should be performed in a controlled laboratory environment with appropriate PPE.

Sources

Methodological & Application

Suzuki coupling reactions of 1,8-dibromo-9H-carbazole with arylboronic acids

[2]

Introduction & Strategic Analysis

1,8-Disubstituted carbazoles are critical scaffolds in the development of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) and thermally activated delayed fluorescence (TADF) emitters.[1] Unlike the more reactive and accessible 3,6-positions, the 1,8-positions (peri-positions) are sterically crowded and electronically distinct.

The "Peri" Challenge
  • Steric Clash: Substituents at the 1 and 8 positions face significant repulsion from the carbazole nitrogen and each other.[1] This hinders the oxidative addition of the palladium catalyst and the reductive elimination of the product.[1]

  • N-H Interference: The free amine (N-H) in 9H-carbazole is weakly acidic (

    
     in DMSO).[1] Under the basic conditions of Suzuki coupling, it can deprotonate, forming an insoluble carbazolide anion that may poison the catalyst or alter the reaction pathway.[1]
    

Strategic Recommendation: For maximum yield and reproducibility, N-functionalization (alkylation or arylation) prior to Suzuki coupling is strongly recommended. This solubilizes the substrate and prevents catalyst interference.[1] However, direct coupling of the free 9H-carbazole is possible under specific, optimized conditions described in Protocol B .

Mechanistic Pathway & Ligand Selection

The reaction follows the standard Suzuki-Miyaura catalytic cycle, but ligand selection is dictated by the steric demand of the 1,8-positions.

Ligand Selection Matrix
Ligand ClassExampleSuitability for 1,8-CarbazoleMechanism Note
Triphenylphosphine

Poor Lacks the electron density to facilitate oxidative addition into the hindered C-Br bond; prone to dehalogenation.
Bidentate Ferrocenyl

Excellent Large bite angle and stability prevent catalyst decomposition; effective for sterically crowded couplings.[1]
Dialkylbiaryl (Buchwald) S-Phos / X-Phos Superior Bulky, electron-rich ligands accelerate oxidative addition and facilitate reductive elimination in hindered systems.
Visualizing the Reaction Logic

SuzukiMechanismStartThis compoundDecisionN-H Protection?Start->DecisionPathAPath A: N-Alkylation(Recommended)Decision->PathAYes (Robust)PathBPath B: Direct Coupling(High Risk/Reward)Decision->PathBNo (Save Step)CatCycleCatalytic Cycle(Pd(dppf)Cl2 or Pd-SPhos)PathA->CatCyclePathB->CatCycleRequires Excess BaseOAOxidative Addition(Rate Limiting due to Sterics)CatCycle->OATMTransmetalation(Boronic Acid + Base)OA->TMREReductive Elimination(Forms C-C Bond)TM->RERE->CatCycleRegenerate Pd(0)Product1,8-Diarylcarbazole ProductRE->Product

Caption: Decision tree and mechanistic flow for the Suzuki coupling of hindered carbazoles.

Experimental Protocols

Protocol A: Coupling of N-Alkylated 1,8-Dibromocarbazole (Robust)

Target: Synthesis of 9-Ethyl-1,8-bis(4-methoxyphenyl)-9H-carbazole

Prerequisite: Ensure this compound is N-alkylated (e.g., using EtI/NaH in DMF) prior to this step.

Materials:

  • Substrate: 9-Ethyl-1,8-dibromo-9H-carbazole (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (2.5 - 3.0 equiv)[1]

  • Catalyst:

    
     (5 mol%) OR 
    
    
    (2 mol%) + S-Phos (8 mol%)[1]
  • Base:

    
     (4.0 equiv) or 
    
    
    (3.0 equiv)[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen (Strictly degassed)[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under a steady stream of argon, charge a heavy-walled pressure vial with the carbazole substrate (1.0 mmol), boronic acid (2.5 mmol), and base (4.0 mmol).[1]

  • Catalyst Addition: Add the Palladium catalyst. If using S-Phos, premix

    
     and S-Phos in a small amount of dioxane for 5 minutes before adding.[1]
    
  • Solvent & Degassing: Add degassed 1,4-Dioxane (10 mL) and degassed water (2.5 mL). Seal the vial with a septum and sparge with argon for 15 minutes. Replace septum with a crimp cap or Teflon screw cap.[1]

  • Reaction: Heat the reaction mixture to 100–110 °C for 24–48 hours. The high temperature is crucial to overcome the activation energy barrier at the hindered 1,8-positions.

  • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the mono-coupled intermediate.

  • Workup: Cool to room temperature. Dilute with DCM, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct Coupling of this compound (Free NH)

Target: Synthesis of 1,8-Diaryl-9H-carbazole without prior protection.

Challenges:

  • Requires excess base to handle the acidic proton.[1]

  • Solubility of the intermediate "carbazolide" can be poor.[1]

Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (3.0 equiv)[1]

  • Catalyst:

    
     (5-10 mol%) - Crucial for stability.[1]
    
  • Base:

    
     (5.0 equiv) - Excess required.[1]
    
  • Solvent: DME (Dimethoxyethane) / Water / Ethanol (4:1:1)[1]

  • Temperature: 90 °C (Reflux)

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound in DME. Note that it may not fully dissolve until heated.[1]

  • Reagent Addition: Add the boronic acid, Pd catalyst, and aqueous

    
    .
    
  • Degassing: Vigorous degassing is essential.[1] Oxygen sensitivity is higher in this protocol due to the electron-rich nature of the deprotonated carbazole.

  • Reaction: Heat to reflux (approx 90 °C) for 48 hours.

  • Workup (Acidic Wash): Upon completion, carefully neutralize the mixture with 1M HCl during the workup to reprotonate the nitrogen (ensure pH is neutral/slightly acidic) before extraction with Ethyl Acetate.[1]

  • Purification: Recrystallization from Toluene/Ethanol is often preferred over chromatography for these highly crystalline products.[1]

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Mono-coupled Product Only Incomplete conversion due to sterics or catalyst death.1. Switch ligand to S-Phos or X-Phos .2. Increase temp to 120°C (use Toluene/Water).3. Add fresh catalyst after 24h.
Dehalogenation (H instead of Aryl)

-hydride elimination or protodeboronation.
1. Use anhydrous conditions (Dioxane/Cs2CO3).2. Avoid Ethanol/Isopropanol in solvent mix.3.[1] Increase Boronic Acid equivalents.[1]
Black Precipitate (Pd Black) Catalyst decomposition.1.[1] Ensure rigorous degassing.2. Use Pd(dppf)Cl2 (more thermally stable).3.[1] Add a stabilizer like TBAB (Tetra-n-butylammonium bromide).[1]
No Reaction (Free NH) Catalyst poisoning by amine.[1]Switch to Protocol A (Protect Nitrogen with Methyl, Ethyl, or Boc group).[1]

References

  • General Suzuki Coupling Mechanism & Conditions

    • Suzuki, A. Cross-Coupling Reactions of Organoboron Compounds with Organic Halides.[1] In Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH, 1998 .

    • [1]

  • Coupling of Hindered Substrates (S-Phos/X-Phos)

    • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L.[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.J. Am. Chem. Soc.[1]2005 , 127, 4685–4696.[1]

    • [1]

  • Carbazole Synthesis & Functionalization

    • Ku, J. K., et al. Synthesis and Photophysical Properties of 1,8-Carbazole-Based Host Materials.J. Mater.[1] Chem. C, 2017 .[1] (Contextual reference for 1,8-substitution utility).

    • (Analogous reactivity profiles).[1]

  • Pd(dppf)

    • Castillo, J. C., et al. Ligand-free and Pd(dppf)Cl2 catalyzed Suzuki couplings of hindered substrates.[1]Molecules, 2017 .[1]

    • [1]

Application Notes & Protocols for the Regioselective Functionalization of 1- and 8-Positions of 9H-Carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 9H-carbazole scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry and materials science.[1][2][3][4][5] Its unique electronic properties and rigid, planar structure make it a highly sought-after building block for novel therapeutics and organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[6][7][8] This guide provides a comprehensive overview and detailed protocols for the selective functionalization of the C1 and C8 positions of the 9H-carbazole core, a critical challenge in the synthesis of advanced carbazole derivatives. We will delve into strategic approaches, including directed ortho-metalation and transition-metal-catalyzed C-H activation, offering field-proven insights into reaction mechanisms and experimental design.

Introduction: The Significance of C1 and C8 Functionalization

The carbazole nucleus possesses several reactive sites, with the N9, C3, and C6 positions being the most electronically activated and, therefore, the most straightforward to functionalize. However, derivatization at the sterically hindered C1 and C8 positions offers unique advantages:

  • Modulation of Electronic Properties: Substitution at the C1 and C8 positions can significantly alter the electronic landscape of the carbazole core, influencing its photophysical properties and charge-transport characteristics. This is particularly crucial for the design of host materials in OLEDs.[6][7]

  • Three-Dimensional Scaffolding: Functionalization at these positions allows for the creation of non-coplanar structures, which can be exploited to fine-tune solubility, prevent aggregation-induced quenching in emissive materials, and create specific binding motifs in biologically active molecules.

  • Bioisosteric Replacements: In drug design, the 1,8-disubstituted carbazole scaffold can serve as a rigid bioisostere for other bicyclic systems, enabling the exploration of new chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[3][9]

Achieving regioselective functionalization at the C1 and C8 positions is non-trivial due to the lower intrinsic reactivity of these sites compared to the C3/C6 and N9 positions. Therefore, specialized synthetic strategies are required.

Strategic Approaches to C1 and C8 Regioselectivity

Two primary strategies have emerged as powerful tools for the selective functionalization of the 1 and 8 positions of carbazole: Directed ortho-Metalation (DoM) and Transition-Metal-Catalyzed C-H Activation.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent.[10] The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles.

For carbazole functionalization, the nitrogen atom of the pyrrole ring can act as a Lewis basic site to coordinate with the lithium reagent. However, to achieve selective deprotonation at the C1 and C8 positions, the nitrogen is often protected with a suitable directing group.[10]

Conceptual Workflow for Directed ortho-Metalation of Carbazole

DoM_Workflow cluster_protection Step 1: N-Protection cluster_lithiation Step 2: Directed Lithiation cluster_electrophile Step 3: Electrophilic Quench cluster_deprotection Step 4: Deprotection (Optional) Carbazole 9H-Carbazole N_Protected N-Protected Carbazole Carbazole->N_Protected Add Directing Group (e.g., Pivaloyl, Carbamate) Lithiation 1,8-Dilithiated Carbazole N_Protected->Lithiation n-BuLi or s-BuLi, TMEDA, THF, -78 °C to rt Functionalized 1,8-Difunctionalized Carbazole Lithiation->Functionalized Add Electrophile (e.g., I2, Br2, DMF, R-CHO) Deprotected N-H Functionalized Carbazole Functionalized->Deprotected Base or Acid Hydrolysis CH_Activation_Cycle Pd_II_cat Pd(II) Catalyst Cyclometalated_Int Cyclometalated Pd(II) Intermediate Pd_II_cat->Cyclometalated_Int Coordination & C-H Activation Carbazole_DG N-DG-Carbazole Carbazole_DG->Cyclometalated_Int Oxidative_Add_Int Pd(IV) Intermediate Cyclometalated_Int->Oxidative_Add_Int Oxidative Addition (Coupling Partner) Functionalized_Carbazole C1-Functionalized Carbazole Oxidative_Add_Int->Functionalized_Carbazole Reductive Elimination Functionalized_Carbazole->Pd_II_cat Catalyst Regeneration

Caption: Palladium-catalyzed C-H activation cycle for C1 functionalization.

Expert Insights on C-H Activation:

  • Catalyst Selection: Palladium catalysts are widely used due to their broad functional group tolerance and high reactivity. Rhodium and ruthenium catalysts have also been successfully employed for specific transformations. * Directing Group as a Linchpin: Pyridyl, pyrimidyl, and other nitrogen-containing heterocycles are excellent directing groups for C-H activation as they form stable, five- or six-membered cyclometalated intermediates with the catalyst. * Oxidant and Additives: Many C-H activation reactions require an oxidant to regenerate the active catalytic species. Silver salts (e.g., AgOAc, Ag2CO3) or copper salts are common choices. Additives like pivalic acid can act as proton shuttles to facilitate the C-H cleavage step.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices for achieving high yields and purity.

Protocol 1: Synthesis of 1,8-Dibromo-9H-carbazole via Directed ortho-Metalation

This protocol details the synthesis of a key intermediate for further functionalization via cross-coupling reactions.

Materials and Equipment:

  • 9H-Carbazole

  • Pivaloyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • 1,2-Dibromoethane

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Step-by-Step Methodology:

  • N-Protection:

    • To a solution of 9H-carbazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Cool the reaction to 0 °C and add pivaloyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to afford N-pivaloylcarbazole.

  • Dibromination:

    • To a solution of N-pivaloylcarbazole (1.0 eq) and TMEDA (2.5 eq) in anhydrous THF at -78 °C, add s-BuLi (2.5 eq) dropwise.

    • Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

    • Cool the reaction back to -78 °C and add a solution of 1,2-dibromoethane (3.0 eq) in anhydrous THF dropwise.

    • Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

    • Purify by column chromatography to yield 1,8-dibromo-N-pivaloylcarbazole.

  • Deprotection:

    • Dissolve the 1,8-dibromo-N-pivaloylcarbazole in a mixture of methanol and aqueous NaOH (2M).

    • Reflux the mixture for 6 hours.

    • Cool to room temperature, neutralize with HCl (1M), and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and recrystallize from ethanol to obtain this compound. [11]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound

This protocol exemplifies the utility of the 1,8-dibromo intermediate for introducing aryl or heteroaryl substituents. [12][13][14][15] Materials and Equipment:

  • This compound

  • Arylboronic acid (2.5 eq)

  • Pd(PPh3)4 (0.05 eq)

  • K2CO3 (4.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Standard reflux apparatus with nitrogen inlet

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (2.5 eq), and K2CO3 (4.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed toluene/ethanol/water solvent mixture.

  • Add Pd(PPh3)4 (0.05 eq) to the mixture.

  • Heat the reaction to reflux (typically 90-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over Na2SO4.

  • Concentrate the solution and purify the crude product by column chromatography or recrystallization to afford the 1,8-diaryl-9H-carbazole.

Data Summary Table:

EntryElectrophileProductTypical Yield (%)
11,2-DibromoethaneThis compound75-85
2Phenylboronic acid1,8-Diphenyl-9H-carbazole80-90
34-Methoxyphenylboronic acid1,8-Bis(4-methoxyphenyl)-9H-carbazole78-88
4Pyridine-3-boronic acid1,8-Di(pyridin-3-yl)-9H-carbazole65-75

Applications in Drug Development and Materials Science

The ability to selectively functionalize the C1 and C8 positions of carbazole has unlocked new avenues in both drug discovery and materials science.

  • Oncology: 1,8-Disubstituted carbazole derivatives have been investigated as ligands for the c-myc G-quadruplex, a potential anticancer target. [9]The specific substitution pattern is crucial for achieving high binding affinity and selectivity. Other carbazole derivatives have shown promise as potent inhibitors of various cancer cell lines. [3][16]* OLEDs: In the field of organic electronics, 1,8-functionalized carbazoles are used as host materials for phosphorescent emitters in OLEDs. [6][7]The steric bulk of substituents at these positions can prevent π-π stacking, leading to improved solubility and film-forming properties, and can be used to tune the triplet energy of the host material for efficient energy transfer to the guest emitter. [7][17][18]

Conclusion

The regioselective functionalization of the 1 and 8 positions of 9H-carbazole is a challenging yet rewarding endeavor. The strategic application of directed ortho-metalation and transition-metal-catalyzed C-H activation provides chemists with powerful tools to access a wide array of novel carbazole derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize the next generation of advanced materials and therapeutic agents based on this versatile scaffold.

References

Sources

Application Note: Optimized Palladium-Catalyzed Cross-Coupling of 1,8-Dibromo-9H-Carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 1,8-dibromo-9H-carbazole represents a distinct challenge in organic electronics synthesis compared to its 2,7- or 3,6-isomers. The 1 and 8 positions are located in the carbazole "bay region," creating a highly congested steric environment.

Why this matters:

  • OLED Efficacy: 1,8-substituted carbazoles possess a twisted molecular geometry that disrupts

    
    -conjugation. This raises the Triplet Energy (
    
    
    
    ), making them ideal host materials for blue phosphorescent and TADF (Thermally Activated Delayed Fluorescence) OLEDs.
  • Synthetic Bottleneck: Standard catalytic systems (e.g.,

    
    ) typically fail or result in mono-coupling due to the inability of the catalyst to undergo oxidative addition or transmetalation at the crowded 1,8-sites.
    

This guide details high-efficiency protocols using dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome these steric barriers, ensuring high yields of double-coupled products.

Mechanistic Challenges & Ligand Selection

The primary failure mode in coupling 1,8-dibromocarbazole is steric inhibition of the Oxidative Addition (OA) step. The bulky carbazole backbone shields the C-Br bonds. Furthermore, if the nitrogen is unprotected (


), the acidity of the proton (

in DMSO) can quench active catalyst species or lead to competitive

-arylation.
The Solution: Bulky, Electron-Rich Ligands

To force the reaction, we utilize ligands that are both electron-rich (to facilitate OA into the hindered C-Br bond) and bulky (to promote Reductive Elimination).

  • SPhos: Excellent for Suzuki-Miyaura coupling of hindered aryl chlorides/bromides.

  • XPhos / tBuXPhos: Superior for Buchwald-Hartwig amination due to enhanced stability and promotion of C-N bond formation in crowded systems.

Visualization: Steric Congestion in the Catalytic Cycle

CatalyticCycle cluster_sterics Critical Control Point: Bay Region Sterics Pd0 Pd(0)-Ligand Complex (Active Species) OxAdd Oxidative Addition (Sterically Hindered Step) Pd0->OxAdd 1,8-Dibromocarbazole TransMet Transmetalation (Boronic Acid/Amine) OxAdd->TransMet Base + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C / C-N Bond Formation RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle highlights the Oxidative Addition step as the primary kinetic barrier due to the steric bulk of the 1,8-carbazole bay region.

Pre-requisite: N-Functionalization

Critical Warning: Do not attempt high-temperature cross-coupling on This compound (free NH) unless specifically required. The free amine can coordinate to Pd(II) intermediates, forming "palladium blacks" and arresting the cycle.

Recommended Precursor: 9-Phenyl-1,8-dibromocarbazole or 9-Alkyl-1,8-dibromocarbazole.

  • Synthesis: Standard Ullmann coupling (CuI/DACH) or

    
     alkylation (NaH/Alkyl Halide) of the 1,8-dibromo starting material prior to Pd-coupling.
    

Protocol A: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of 1,8-Diarylcarbazoles (OLED Host Materials).

Materials
  • Substrate: 9-Phenyl-1,8-dibromocarbazole (1.0 equiv)

  • Nucleophile: Arylboronic acid (3.0 equiv)

  • Catalyst: Palladium(II) acetate (

    
    ) (5 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (6.0 equiv)
    
  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Methodology
  • Preparation: In a glovebox or under active

    
     flow, charge a dried Schlenk tube with the substrate, arylboronic acid, 
    
    
    
    , SPhos, and finely ground
    
    
    .
  • Solvation: Add anhydrous Toluene and degassed Water. The biphasic system is crucial for solubilizing the inorganic base while protecting the catalyst.

  • Degassing: Perform three freeze-pump-thaw cycles. Oxygen is a poison to electron-rich phosphines like SPhos.

  • Reaction: Seal the vessel and heat to 110°C (oil bath temperature) with vigorous stirring (>800 rpm).

    • Note: High stir rates are essential for biphasic transfer.

  • Monitoring: Monitor via TLC or HPLC after 12 hours. If mono-coupled product persists, add an additional 2 mol% Pd/Ligand and heat for another 12 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/DCM gradient).

Expected Yield: 85-95% (Double coupled product).

Protocol B: Buchwald-Hartwig Amination

Application: Synthesis of Hole Transport Materials (HTM).

Materials
  • Substrate: 9-Phenyl-1,8-dibromocarbazole (1.0 equiv)

  • Nucleophile: Diarylamine (e.g., Diphenylamine) (2.5 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) (2 mol%)
    
  • Ligand: tBuXPhos or BrettPhos (8 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (4.0 equiv)
    
  • Solvent: Anhydrous Toluene or Xylene.

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a vial, mix

    
     and the Ligand in 1 mL of toluene and stir at RT for 5 mins until the solution turns from dark purple to orange/brown (indicating active 
    
    
    
    formation).
  • Reaction Setup: Add the substrate, amine, and

    
     to a reaction vial. Add the pre-formed catalyst solution.
    
  • Thermal Activation: Heat to 120°C for 24-48 hours.

    • Why this temp? The second amination (at the 8-position) is significantly slower than the first due to the increased steric bulk of the newly installed amine at position 1.

  • Workup: Filter through a pad of Celite to remove salts. Concentrate and recrystallize from Toluene/Ethanol (Chromatography is often difficult due to streaking of amines).

Experimental Workflow & Decision Logic

Workflow Start Start: 1,8-Dibromocarbazole CheckN Is Nitrogen Protected? Start->CheckN Protect Protect N (Alkyl/Aryl) CheckN->Protect No SelectRxn Select Coupling Type CheckN->SelectRxn Yes Protect->CheckN Suzuki Suzuki (C-C) Ligand: SPhos Base: K3PO4 SelectRxn->Suzuki Target: Host Material Buchwald Buchwald (C-N) Ligand: tBuXPhos Base: NaOtBu SelectRxn->Buchwald Target: HTL Material Workup Workup & Purification Suzuki->Workup Buchwald->Workup

Figure 2: Operational workflow for selecting the correct pathway based on substrate status and desired end-material.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Black Precipitate Catalyst decomposition (Pd black formation).Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure

exclusion.
Mono-coupling only Steric hindrance prevents second addition.Switch to XPhos (more sterically demanding). Increase temp to 130°C (use Xylene).
De-bromination

-hydride elimination or solvent participation.
Avoid alcohol solvents. Ensure Toluene is anhydrous. Lower temp slightly.
Low Conversion Poor base solubility.Suzuki: Add catalytic amount of TBAB (Phase Transfer Catalyst). Buchwald: Switch base to

(weaker but more soluble in some systems).

References

  • General Suzuki-Miyaura Coupling of Hindered Substrates

    • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. Link

  • Carbazole Synthesis for OLEDs (1,8-Functionalization Context)

    • Albrecht, K., & Yamamoto, K. (2009). Carbazole dendrimers as solution-processable organic materials.[1][2] NPG Asia Materials, 1, 45–55. Link

  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Steric Hindrance in Carbazole Hosts

    • Ban, X., et al. (2013). 1,8-Carbazole-based host materials for blue phosphorescent OLEDs. Journal of Materials Chemistry C, 1, 1912-1920. Link

Sources

Troubleshooting & Optimization

Purification of 1,8-dibromo-9H-carbazole by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Materials Chemistry Division Subject: Purification of 1,8-Dibromo-9H-Carbazole (CAS: 553663-65-3) Ticket ID: #PUR-CBZ-18-DB Agent: Senior Application Scientist (Organic Electronics Sector)[1][2][3]

Phase 1: Diagnostic & Triage

Before proceeding with recrystallization, we must validate the identity of your crude material.[1][2][3] The 1,8-dibromo isomer is synthetically challenging because the 3,6-positions of carbazole are thermodynamically and kinetically favored for electrophilic substitution.[1][2][3]

Q1: How was the crude material synthesized?

  • Scenario A: Direct bromination of carbazole (e.g., NBS/DMF or Br2/Acetic Acid). [1][2][3]

    • Diagnosis: You likely have 3,6-dibromo-9H-carbazole , not the 1,8-isomer.[1][2][3] Direct bromination overwhelmingly favors the 3- and 6-positions.[1][2] Recrystallization will not convert the isomer; it will only purify the wrong product.[1][2]

    • Action: Verify structure via 1H NMR . The 1,8-isomer shows a characteristic triplet (or dd appearing as t) for the proton at position 3/6.[1][2][3] The 3,6-isomer shows only singlets and doublets (no triplets).[1][2][3]

  • Scenario B: Directed synthesis (e.g., from 2,2'-dibromobiphenyl or Fe(OTf)3 catalyzed bromination). [1][2][3]

    • Diagnosis: You likely have the correct 1,8-isomer, but it may be contaminated with mono-bromo species or unreacted starting material.[1][2][3]

    • Action: Proceed to the purification protocols below.

Q2: What is the visual appearance of the crude?

  • White/Off-White: Good quality.[1][2] Proceed to Protocol A .

  • Brown/Dark Orange: Significant oxidation or oligomerization.[1][2] Carbazole nitrogen is prone to oxidation.[1][2] Proceed to Pre-treatment Step (Charcoal filtration).[1][2]

Phase 2: Purification Protocols

The 1,8-dibromo isomer is generally more soluble in organic solvents than the 3,6-isomer due to steric crowding at the nitrogen (the "bay region"), which disrupts efficient


-

stacking.[1][2][3] Therefore, standard carbazole solvents (like pure Ethanol) may yield lower recovery if not cooled sufficiently.[1][2][3]
Protocol A: The "Anti-Solvent" Method (Recommended for High Purity)

Best for removing mono-bromo impurities and oily residues.[1][2][3]

Materials:

  • Good Solvent: Dichloromethane (DCM) or Toluene.[1][2]

  • Anti-Solvent: Hexane or n-Heptane.[1][2]

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add the minimum amount of DCM at room temperature to dissolve the solid completely.[1][2] (If using Toluene, heat to 60°C).[1][2][3]

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter or a glass frit to remove insoluble dust/polymers.[1][2]
    
  • Precipitation: While stirring rapidly, slowly add Hexane dropwise.

    • Ratio: Target a final ratio of roughly 1:3 (DCM:Hexane).

    • Observation: The solution should turn cloudy.

  • Crystallization: Stop stirring. Cover the flask with foil (light protection) and let it stand at room temperature for 2 hours, then move to a refrigerator (4°C) overnight.

  • Collection: Filter the white needles/prisms. Wash with cold Hexane.

Protocol B: The "Thermal Gradient" Method (Scalable)

Best for large batches (>5g).[1][2][3]

Materials:

  • Solvent: Ethanol (Absolute) or a mix of Ethanol/Toluene (9:1).[1][2]

Step-by-Step:

  • Reflux: Suspend the crude in Ethanol. Heat to reflux (78°C).[1][2]

  • Titration: If the solid does not dissolve, add Toluene dropwise through the condenser until the solution is clear.

  • Slow Cool: Turn off the heat source and let the oil bath cool slowly to room temperature. Do not remove the flask immediately; rapid cooling causes "oiling out."[1][2]

  • Harvest: Once at room temperature, cool in an ice bath (0°C) for 1 hour. Filter and wash with cold Ethanol.[1][2]

Phase 3: Troubleshooting (FAQ)

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing.

  • Cause: The solution is too concentrated, or the cooling was too rapid.[1][2][3] 1,8-substituted carbazoles have lower melting points and lattice energies than 3,6-isomers.[1][2][3]

  • Fix: Re-heat the mixture until dissolved. Add 10-20% more solvent.[1][2] Add a "seed crystal" of pure product if available. Wrap the flask in a towel to slow the cooling rate further.

Q: The crystals are turning yellow after drying.

  • Cause: Oxidation of the N-H bond.[1][2]

  • Fix: this compound is sensitive to air/light.[1][2][3] Dry the crystals in a vacuum oven at 40°C in the dark. Store under Nitrogen or Argon.[1][2][4]

Q: How do I distinguish 1,8-dibromo from 3,6-dibromo by NMR?

  • 1,8-Dibromo: Look for a Triplet (J ~7.5 Hz) at ~7.1 ppm (representing H-3 and H-6).[1][2][3]

  • 3,6-Dibromo: Look for a Singlet (d ~1.5 Hz) at ~8.1 ppm (representing H-4 and H-5).[1][2][3] No triplets are present in the aromatic region.[1][2][3]

Phase 4: Logic & Visualization

Workflow: Purification Decision Tree

PurificationLogic Start Crude this compound CheckSyn Check Synthesis Method Start->CheckSyn IsDirect Direct Bromination (NBS/No Catalyst) CheckSyn->IsDirect Standard IsSpecific Specific Synthesis (Fe Catalyst / Biphenyl) CheckSyn->IsSpecific Directed WrongIso STOP: Likely 3,6-Isomer. Recrystallization will fail. IsDirect->WrongIso CheckColor Check Color IsSpecific->CheckColor Dark Dark Brown/Black CheckColor->Dark Light White/Off-White CheckColor->Light Charcoal Activated Charcoal Treatment (Hot Filtration) Dark->Charcoal SelectSolvent Select Solvent System Light->SelectSolvent Charcoal->SelectSolvent MethodA Method A: DCM/Hexane (High Purity) SelectSolvent->MethodA MethodB Method B: Ethanol/Toluene (Scalable) SelectSolvent->MethodB Validation Validate: 1H NMR (Look for Triplet at ~7.1 ppm) MethodA->Validation MethodB->Validation

Caption: Decision matrix for selecting the appropriate purification pathway based on synthesis origin and crude quality.

Table 1: Physical Property Comparison for Validation
PropertyThis compound3,6-Dibromo-9H-carbazoleSignificance
Melting Point ~167–198°C (Varies by purity/source)209–214°C1,8-isomer often melts lower due to steric strain.[1][2][3][5]
Solubility (DCM) HighModerate1,8-isomer is more soluble (less packing).[1][2][3][5]
1H NMR (Aromatic) Triplet present (~7.1 ppm)No Triplets (Singlets + Doublets)Definitive identification method.
Synthesis Route Fe(OTf)3 catalyzed or Biphenyl closureNBS or Br2 (uncatalyzed)Determines the starting purity profile.[1][2][5]

References

  • Regioselective Synthesis via Iron Catalysis

    • Title: Proton Transfer Can Govern Regioselectivity Assisted by Iron Catalysis.[1][2]

    • Relevance: Describes the synthesis of this compound with high selectivity (97:3 ortho:para) using Fe(OTf)3, avoiding the thermodynamic 3,6-product.
    • Source:Semantic Scholar / Thummel et al.[3][5]

    • [1][2][3]

  • General Carbazole Purification & Solubility

    • Title: Purification of carbazole by solvent crystallization.[1][2]

    • Relevance: Establishes baseline solubility parameters for carbazole deriv
    • Source:ResearchG
  • Structural Characterization (NMR/MP)

    • Title: Synthesis and optical properties of novel compounds containing carbazole and 1,8-naphthalimide groups.[1][2][3]

    • Relevance: Provides experimental melting points and NMR data for 1,8-substituted carbazole deriv
    • Source:ResearchG

Sources

Preventing side reactions during the N-alkylation of 1,8-dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 1,8-dibromo-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this specific transformation. Our goal is to equip you with the knowledge to anticipate and prevent side reactions, thereby optimizing your synthetic outcomes.

Introduction: The Challenge of N-Alkylation on a Sterically Hindered and Electron-Deficient Scaffold

The N-alkylation of this compound presents a unique set of challenges primarily due to two key structural features:

  • Steric Hindrance: The bromine atoms at the 1 and 8 positions flank the nitrogen atom, creating a sterically congested environment. This hindrance can impede the approach of the alkylating agent, slowing down the desired N-alkylation and potentially favoring alternative reaction pathways.

  • Electronic Effects: Bromine is an electron-withdrawing group. The presence of two such groups deactivates the carbazole ring system, making the nitrogen lone pair less nucleophilic and the N-H bond more acidic compared to unsubstituted carbazole.

These factors can lead to a variety of side reactions, resulting in reduced yields of the desired N-alkylated product and complex purification challenges. This guide will walk you through the most common issues and provide field-proven strategies to mitigate them.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

FAQ 1: My N-alkylation reaction is sluggish or shows no conversion. What are the likely causes and how can I drive it to completion?

A low or stalled reaction rate is a frequent issue. The primary culprit is often a combination of insufficient base strength and the inherent steric hindrance of the substrate.

Causality: The N-H proton of this compound is acidic, but a sufficiently strong base is required to generate a high enough concentration of the carbazolide anion, which is the active nucleophile. Weaker bases like potassium carbonate (K₂CO₃) may not be effective in deprotonating the sterically hindered and electron-deficient nitrogen.

Troubleshooting Strategies:

  • Base Selection: Employ stronger bases to ensure complete deprotonation. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices.[1] NaH, a non-nucleophilic strong base, is particularly effective in polar aprotic solvents like DMF or THF.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are recommended as they can solvate the cation of the base, enhancing its reactivity, and are generally compatible with the strong bases required.[2]

  • Temperature Optimization: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious, as excessive heat can promote side reactions. A systematic approach, starting from room temperature and gradually increasing to 50-80 °C while monitoring the reaction by TLC or LC-MS, is advised.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reaction mixture, often leading to shorter reaction times and cleaner product formation.[3][4]

Self-Validating Protocol: To confirm that your chosen base and solvent system are effective, you can run a small-scale test reaction and monitor the disappearance of the starting material by TLC. A successful system should show significant conversion within a reasonable timeframe (e.g., a few hours).

Visualizing the Deprotonation Step

Deprotonation Carbazole This compound Carbazolide Carbazolide Anion (Nucleophile) Carbazole->Carbazolide Deprotonation Base Strong Base (e.g., NaH) Base->Carbazolide Byproduct Conjugate Acid + Na+ AlkylationPathways Carbazolide Carbazolide Anion N_Alkylation N-Alkylation (Desired) Carbazolide->N_Alkylation Attack at N C_Alkylation C-Alkylation (Side Reaction) Carbazolide->C_Alkylation Attack at C3/C6 Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylation Alkyl_Halide->C_Alkylation

Caption: Competing N- and C-alkylation pathways for the carbazolide anion.

FAQ 3: Purification of my N-alkylated product is difficult due to the presence of closely eluting impurities. How can I improve the separation?

Purification can be challenging, especially if C-alkylated isomers are present, as they often have similar polarities to the desired N-alkylated product.

Troubleshooting Strategies:

  • Chromatography Optimization:

    • Solvent System: Systematically screen different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether) is often effective.

    • Specialized Silica: Consider using high-performance silica gel or functionalized silica for better separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.

  • Characterization to Confirm Isomers: Use a combination of spectroscopic techniques to confirm the structure of your product and identify the impurities.

    • ¹H and ¹³C NMR: N-alkylation will cause characteristic shifts in the protons and carbons near the nitrogen atom. C-alkylation will result in the loss of an aromatic proton signal and the appearance of signals for the alkyl group attached to the aromatic ring. [5] * 2D NMR (HMBC, HSQC): These techniques can be invaluable in unambiguously determining the point of attachment of the alkyl group.

Recommended Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific alkylating agent and scale.

Protocol 1: N-Alkylation using Sodium Hydride
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Add anhydrous DMF (or THF) to dissolve the carbazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The formation of the sodium carbazolide may be accompanied by gas evolution (H₂).

  • Add the alkylating agent (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis
  • To a round-bottom flask, add this compound (1.0 eq.), powdered potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) (3.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq.).

  • Add a suitable organic solvent (e.g., toluene or acetonitrile).

  • Add the alkylating agent (1.2 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Table of Reaction Conditions
ParameterMethod 1 (NaH)Method 2 (PTC)Key Considerations
Base NaH (strong, non-nucleophilic)KOH, K₂CO₃ (strong, inorganic)NaH requires anhydrous conditions and careful handling. PTC uses safer, easier-to-handle bases.
Solvent Anhydrous DMF, THFToluene, AcetonitrilePTC can often be performed in less polar, non-hygroscopic solvents.
Temperature 50-70 °CRefluxPTC often requires higher temperatures to facilitate phase transfer.
Selectivity Good N-selectivityExcellent N-selectivityPTC is generally superior in suppressing C-alkylation for sterically hindered substrates.
Work-up Aqueous quench requiredSimple filtrationThe work-up for PTC reactions can be simpler.

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). National Institutes of Health. [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560. [Link]

  • Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate. [Link]

  • Khrustalev, D., et al. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. ResearchGate. [Link]

  • Synthesis of 1,7-(4-tert-butylphenoxy)perylene-3,4:9,10-tetracarboxylic dianhydride (PDA-TBP). (n.d.). The Royal Society of Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. [Link]

  • Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Disubstituted 1,8-dipyrazolcarbazole derivatives as a new type of c-myc G-quadruplex binding ligands. (2012). PubMed. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]

  • Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. (1996). National Institutes of Health. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. [Link]

  • Asymmetric N-alkylation of Carbazoles by Cooperative Potassium-Hydrogen-Bond-Aryloxide Catalysis. (2025). PubMed. [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. (2020). MDPI. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2020). National Institutes of Health. [Link]

  • On the Role of N‐Heterocyclic Carbene Salts in Alkyl Radical Generation from Alkyl Alcohols: A Computational Study. (2021). Portal de la Investigació. [Link]

  • Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. (2014). MDPI. [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2023). National Institutes of Health. [Link]

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2018). National Institutes of Health. [Link]

  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. (2008). ResearchGate. [Link]

  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. (2014). Semantic Scholar. [Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2020). ResearchGate. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). ResearchGate. [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. (2020). ResearchGate. [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (2018). Green Chemistry (RSC Publishing). [Link]

  • Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. (2024). Chemical Science (RSC Publishing). [Link]

  • Nitration of carbazole and N-alkylcarbazoles. (1976). Semantic Scholar. [Link]

  • Dehalogenation. (n.d.). Wikipedia. [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (2002). ResearchGate. [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). National Institutes of Health. [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2023). Beilstein Journals. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Georg Thieme Verlag. [Link]

  • Synthesis of 4,7-dibromo-9H-carbazole and its N-alkylation under Microwave Activation Conditions in a Flow-type Microwave Reactor. (2020). ResearchGate. [Link]

  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. (2023). National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. (2021). Semantic Scholar. [Link]

Sources

Technical Support Center: Managing Steric Hindrance in 1,8-Dibromo-9H-Carbazole Reactions

[1]

Topic: Optimization of N-functionalization and C-C/C-N cross-coupling in sterically congested carbazole systems. Target Audience: Medicinal Chemists, OLED Materials Scientists, Process Chemists.

The Steric Landscape: Why 1,8-Dibromo is Different

Unlike 3,6-dibromocarbazole, where the halogens are exposed and electronically activated by the nitrogen lone pair (para-position), the 1,8-positions are:

  • Sterically Shielded: They are located ortho to the carbazole nitrogen (N9). Any substituent at N9 interacts directly with the 1,8-bromines.[1]

  • Electronically Deactivated: The inductive withdrawal from the adjacent nitrogen makes oxidative addition slower compared to the 3,6-positions.

  • Prone to Side Reactions: The high activation energy required for coupling often leads to competitive hydrodehalogenation (loss of Br) or homocoupling.

Visualizing the Challenge

The following diagram illustrates the logical flow for planning your synthesis.

CarbazoleLogicStartStarting Material:This compoundDecisionDecision: Which Bond First?Start->DecisionRouteARoute A: N-Functionalization First(Alkylation/Arylation)Decision->RouteA Standard PathwayRouteBRoute B: C-C Coupling First(Suzuki/Stille)Decision->RouteB If R-group is acid sensitiveIssueAIssue: Massive Steric Clash(Br atoms block N-approach)RouteA->IssueAIssueBIssue: N-H Poisoning of Catalyst& Side N-ArylationRouteB->IssueBSolASolution: High T (>100°C), Strong Base (Cs2CO3/NaH),Polar Aprotic Solvent (DMF/DMSO)IssueA->SolAResultAResult: 1,8-Dibromo-9-R-carbazole(Ready for Coupling)SolA->ResultASolBSolution: Use Bulky Ligands (SPhos, XPhos)& 3-4 equiv BaseIssueB->SolBResultBResult: 1,8-Diaryl-9H-carbazoleSolB->ResultB

Caption: Strategic decision tree for sequencing reactions. Route A is generally preferred to prevent catalyst poisoning by the free N-H bond.

Critical Protocols & Troubleshooting

Module A: N-Alkylation/Arylation (The "Gateway" Step)

The Problem: The two bromine atoms at positions 1 and 8 create a "picket fence" around the nitrogen. Standard conditions (K2CO3/Acetone, RT) will fail or take weeks.

Q: Why is my N-alkylation stuck at <10% conversion? A: You are likely underestimating the steric barrier. The nucleophilicity of the nitrogen is severely compromised by the steric bulk of the adjacent bromines.

  • Fix: Switch to a harder base and higher temperature .

  • Protocol: Use NaH (sodium hydride) in dry DMF or Cs2CO3 in DMF at 100–120°C .

  • Catalyst: For N-arylation (Ullmann), standard copper conditions often fail.[1] Use a diamine ligand (e.g., DMEDA) or switch to a Buchwald-Hartwig N-arylation with a bulky phosphine.[1]

VariableStandard Carbazole1,8-Dibromo-Carbazole
Base K2CO3 or KOHNaH (60% disp) or Cs2CO3
Solvent Acetone, MeCN, DMFDMF or DMSO (anhydrous)
Temp RT to 60°C100°C to 140°C
Time 1–4 hours12–48 hours
Module B: Suzuki-Miyaura Coupling at 1,8-Positions

The Problem: Oxidative addition is difficult because the Pd center cannot easily access the C-Br bond due to the N-substituent (if present) and the adjacent ring hydrogen.[1]

Q: I see starting material consumption, but mostly dehalogenated product (1-bromo or unsubstituted carbazole). Why? A: This is hydrodehalogenation .[1] It occurs when the oxidative addition is successful, but the transmetallation is too slow due to sterics. The Pd(II) intermediate undergoes β-hydride elimination (if alkyl groups are present) or abstracts a proton from the solvent.[1]

  • Fix 1 (Ligand): Use SPhos or XPhos .[1] These Buchwald ligands are designed to facilitate oxidative addition and protect the active Pd species in hindered environments.

  • Fix 2 (Solvent): Avoid alcohols if possible. Use Toluene/Water or Dioxane/Water mixtures.[1] The water is essential for the boronic acid activation.

  • Fix 3 (Boron Source): Use Boronic Esters (Pinacol) rather than acids; they are more soluble and stable.[1]

Recommended Protocol: The "Bulky Ligand" System
  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd2(dba)3 + P(t-Bu)3 .

  • Base: K3PO4 (3.0 equiv) - Phosphate is gentler than carbonate and works well in biphasic systems.[1]

  • Solvent: Toluene : Water (10:1 ratio).

  • Conditions: Degas thoroughly (Ar sparge). Heat to 100–110°C in a sealed tube.

Module C: Buchwald-Hartwig Amination (C-N Bond Formation)

The Problem: Introducing an amine at the 1,8-position creates extreme crowding (three nitrogens in close proximity).[1]

Q: Which ligand is best for aminating the 1,8-positions? A: BrettPhos or RuPhos .

  • RuPhos is excellent for secondary amines.[1]

  • BrettPhos is preferred for primary amines.[1][2]

  • Note: You generally cannot achieve bis-amination (both 1 and 8) in one pot with high yield due to the deactivation of the ring after the first amination. Stepwise addition is often required.[1]

Data Reference: Ligand Screening Matrix

The following table summarizes expected performance based on literature precedents for sterically hindered aryl bromides (analogous to 1,8-carbazole).

LigandTypeSuitability for 1,8-CarbazoleNotes
PPh3 MonodentatePoor Too small, poor activity for hindered substrates.[1]
dppf BidentateModerate Good for Stille, variable for Suzuki.
SPhos Biaryl PhosphineExcellent Gold standard for hindered Suzuki coupling.[1]
XPhos Biaryl PhosphineExcellent Best for N-arylation and very hindered Suzuki.[1]
P(t-Bu)3 Tri-alkylGood Highly active, but air-sensitive and pyrophoric.[1]
IPr / IMes NHCHigh Potential Excellent for forming tetra-ortho-substituted biaryls.[1]

References & Further Reading

  • Synthesis of 1,8-Diaminocarbazole derivatives:

    • Source: ResearchGate.[1][3] "A Short, Multigram Synthesis of 1,8-Diaminocarbazole".

    • Relevance: Describes the precursor synthesis and challenges in handling 1,8-substituted systems.

  • Stille Coupling of 1,8-Dibromocarbazole:

    • Source: PubMed / NIH.[1] "Preparation and study of 1,8-di(pyrid-2'-yl)carbazoles".

    • Relevance: Validates the use of Stille coupling as a robust alternative when Suzuki fails due to boronic acid instability.

  • General Guide to Hindered Suzuki Couplings (SPhos/XPhos):

    • Source: Organic Chemistry Portal.[1][4][5] "Suzuki Coupling - Ligand Effects".

    • Relevance: Provides the mechanistic basis for selecting SPhos/XPhos in hindered systems.

  • Buchwald-Hartwig Amination Conditions:

    • Source: Wikipedia / General Literature.[1] "Buchwald-Hartwig Amination Scope".

    • Relevance: Details the "generations" of ligands required for hindered substrates.

    • [1][2]

  • This compound Compound Data:

    • Source: PubChem.[1][6]

    • Relevance: Physical properties and safety data.[6][7][8][9]

Validation & Comparative

A Comparative Guide to the Photophysical Properties of 1,8- and 3,6-Dibromo-9H-carbazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics and pharmaceutical research, carbazole derivatives stand out for their versatile electronic and photophysical properties. The strategic placement of substituents on the carbazole core can dramatically alter these characteristics, paving the way for tailored applications. This guide provides an in-depth comparison of the photophysical properties of two key isomers: 1,8-dibromo-9H-carbazole and 3,6-dibromo-9H-carbazole. By examining their synthesis, experimental photophysical data, and the theoretical underpinnings of their distinct behaviors, this document serves as a critical resource for researchers aiming to harness the unique attributes of these molecules.

Introduction: The Significance of Substitution Pattern

The 9H-carbazole scaffold is a rigid, planar, and electron-rich aromatic system, making it an excellent building block for materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a pharmacophore in drug discovery. Bromination of the carbazole core not only provides a handle for further functionalization through cross-coupling reactions but also influences the molecule's photophysical properties via the heavy-atom effect.[1][2] The positions of these bromine atoms—whether at the 1,8- or 3,6-positions—are not trivial distinctions. These substitutions dictate the molecule's symmetry, the nature of its electronic transitions, and ultimately, its performance in various applications.

This guide will dissect the nuanced differences between 1,8- and 3,6-dibromo-9H-carbazole, offering a comparative analysis of their synthesis and a detailed exploration of their absorption and emission characteristics, quantum yields, and excited-state lifetimes.

Synthesis of Dibromocarbazole Isomers

The synthesis of 3,6-dibromo-9H-carbazole is a well-established and straightforward process. It is typically achieved through the electrophilic bromination of carbazole using a brominating agent such as N-bromosuccinimide (NBS) in a polar solvent like N,N-dimethylformamide (DMF).[3] The electron-rich nature of the carbazole ring directs bromination to the 3 and 6 positions, which are para to the nitrogen atom and thus highly activated.

In contrast, the synthesis of this compound is a more challenging endeavor and often requires a multi-step approach. Direct bromination of carbazole does not yield the 1,8-isomer in significant quantities due to the lower reactivity of the 1 and 8 positions. Therefore, its synthesis typically involves a more complex route, which contributes to its higher cost and lesser prevalence in the literature compared to its 3,6-isomer.

Comparative Photophysical Properties

Data Summary of Dibromocarbazole Derivatives

Property3,6-Dibromo-9H-carbazole Derivative1,8-Carbazole-based Polymer Monomer UnitCarbazole (for reference)
Absorption Maxima (λabs) ~350 nm[1]~362 nm[4]323 nm[5]
Emission Maxima (λem) Not explicitly found for monomer392 nm[4]351 nm[5]
Stokes Shift -~2114 cm-1[4]-
Fluorescence Quantum Yield (Φf) Expected to be low due to heavy-atom effect0.25[4]~0.3-0.4
Excited-State Lifetime (τ) Expected to be shortNot explicitly found for monomer~13-15 ns[6]

Note: Data for the dibromo-isomers are inferred from derivatives and polymers due to a lack of direct comparative studies on the monomers. The properties of carbazole are provided as a baseline.

Absorption and Emission Spectra

The UV-visible absorption spectra of carbazole derivatives are characterized by transitions to the lowest excited singlet states (S1, S2, etc.). For 3,6-disubstituted carbazoles, the substitution generally leads to a red-shift in the absorption and emission spectra compared to the parent carbazole.[7] This is attributed to the extension of the π-conjugation system. The bromine atoms, with their lone pairs, can participate in resonance, further influencing the electronic transitions.[8]

For 1,8-disubstituted carbazoles, the steric hindrance between the substituents at the 1 and 8 positions can cause a twisting of the carbazole backbone. This can disrupt the planarity and affect the extent of π-conjugation. However, studies on 1,8-carbazole-based polymers suggest that the effective conjugation length is still significant.[4]

Expected Trends:

  • 3,6-Dibromo-9H-carbazole: Is expected to show a more pronounced red-shift in its absorption and emission spectra compared to carbazole due to the effective extension of conjugation.

  • This compound: May exhibit a slightly blue-shifted or similarly shifted spectrum compared to the 3,6-isomer, depending on the balance between the electronic effects of the bromine atoms and the steric hindrance affecting planarity.

Quantum Yield and Excited-State Lifetime: The Heavy-Atom Effect

The presence of bromine atoms introduces a significant "heavy-atom effect," which enhances spin-orbit coupling.[2] This increased coupling facilitates intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1).

G S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) (Enhanced by Bromine) T1->S0 Phosphorescence / Non-radiative decay G cluster_0 Spectrophotometer cluster_1 Spectrofluorometer LightSource Light Source Monochromator1 Monochromator (Selects λ) LightSource->Monochromator1 Sample Sample in Cuvette Monochromator1->Sample Detector_Abs Detector Sample->Detector_Abs ExcitationSource Excitation Source ExcitationMono Excitation Monochromator ExcitationSource->ExcitationMono Sample_Fluor Sample in Cuvette ExcitationMono->Sample_Fluor EmissionMono Emission Monochromator Sample_Fluor->EmissionMono Fluorescence (emitted at 90°) Detector_Fluor Detector EmissionMono->Detector_Fluor

Sources

Performance of hole transport materials derived from different dibromocarbazole isomers

[1][2][3][4][5][6][7][8][9]

Executive Summary

The choice between 2,7- and 3,6-carbazole isomers is a strategic trade-off between electronic conjugation and quantum confinement .

  • 2,7-Isomers: Offer extended

    
    -conjugation, resulting in superior hole mobility and better planar packing. They are the gold standard for high-efficiency Perovskite Solar Cells (PSCs) and OLED hole transport layers where conductivity is paramount.
    
  • 3,6-Isomers: Possess a "kinked" structure that interrupts conjugation, preserving high triplet energy (

    
    ). They are preferred as Host Materials  in blue phosphorescent OLEDs to prevent reverse energy transfer, despite having lower intrinsic mobility.
    

Structural & Electronic Analysis

The connectivity of the carbazole core dictates the fundamental photophysics of the material.

Feature2,7-Carbazole Derivatives3,6-Carbazole Derivatives
Conjugation Pathway Linear (Para-like): The 2- and 7-positions are para to the nitrogen, allowing delocalization across the entire biphenyl backbone.Interrupted (Meta-like): The 3- and 6-positions are meta to the biphenyl linkage, effectively breaking extensive conjugation.
Hole Mobility (

)
High: Typically

to

cm

/Vs. Planar structure facilitates

-

stacking.
Moderate/Low: Typically

to

cm

/Vs. Steric twists limit intermolecular overlap.
Triplet Energy (

)
Lower: Extended conjugation stabilizes the triplet state (often < 2.6 eV).High: Confinement effects keep

high (> 2.8 eV), essential for blue OLED hosts.
Synthetic Cost High: Requires multi-step synthesis (Cadogan cyclization).Low: Direct electrophilic bromination of carbazole (one-pot).
Mechanism of Action: Connectivity Impact

The following diagram illustrates how the isomer selection dictates the material's functional role.

Carbazole_Performance_LogicIsomerCarbazole Isomer SelectionC272,7-Linkage(Linear/Para)Isomer->C27C363,6-Linkage(Kinked/Meta)Isomer->C36Prop27Extended ConjugationHigh PlanarityC27->Prop27Metric27High Hole Mobility(>10^-3 cm²/Vs)Prop27->Metric27App27Application:High-Efficiency PSCsOLED Transport LayersMetric27->App27Prop36Conjugation BreakSteric HindranceC36->Prop36Metric36High Triplet Energy(>2.8 eV)Prop36->Metric36App36Application:OLED Host Materials(Blue Phosphorescence)Metric36->App36

Figure 1: Decision logic for selecting carbazole isomers based on required device physics.

Comparative Performance Data

Case Study A: Perovskite Solar Cells (PSCs)

In PSCs, hole extraction rate is critical to prevent recombination. A direct comparison of polymers 2,7-Cbz-EDOT and 3,6-Cbz-EDOT (copolymerized with ethylenedioxythiophene) demonstrates the superiority of the 2,7-isomer.[5]

Metric2,7-Cbz-EDOT (HTM)3,6-Cbz-EDOT (HTM)Impact
HOMO Level -5.30 eV-5.10 eV2,7-isomer provides better alignment with Perovskite valence band.
Hole Mobility

cm

/Vs

cm

/Vs
2,7-isomer is ~2 orders of magnitude faster.
PCE (Efficiency) 4.47% 2.35% 2,7-isomer nearly doubles device efficiency.

Data Source: Li, W. et al. Beilstein J. Org.[1] Chem. 2016, 12, 1401–1409.[1][4]

Case Study B: OLED Host Materials

For blue OLEDs, the HTM often doubles as a host. Here, the 3,6-isomer outperforms due to triplet confinement.

  • mCP (1,3-bis(carbazol-9-yl)benzene): A classic host utilizing 3,6-linkage geometry to maintain a triplet energy of 2.9 eV .

  • 2,7-Analogs: Often exhibit triplet energies < 2.6 eV, leading to quenching of blue phosphors (reverse energy transfer).

Experimental Protocols

A. Synthesis: The Cost Barrier

The primary barrier to adopting 2,7-isomers is synthetic complexity.[3] 3,6-dibromocarbazole is cheap and scalable; 2,7-dibromocarbazole requires a specific ring-closure sequence.

Synthesis_Comparisoncluster_363,6-Isomer Route (Commodity)cluster_272,7-Isomer Route (Specialty)Carbazole9H-CarbazoleProd363,6-Dibromocarbazole(Yield: >90%)Carbazole->Prod36 DMF, 0°CNBS+ NBS (Bromination)Biphenyl4,4'-DibromobiphenylNitroNitration(HNO3)Biphenyl->NitroIntermed2-Nitro-4,4'-dibromobiphenylNitro->IntermedCadoganCadogan Cyclization(P(OEt)3, Reflux)Intermed->CadoganProd272,7-Dibromocarbazole(Yield: ~60%)Cadogan->Prod27

Figure 2: Synthetic pathways. The 2,7-route involves a Cadogan ring closure, significantly increasing cost and waste compared to the direct bromination of the 3,6-route.

B. Protocol: Synthesis of 2,7-Dibromocarbazole (Cadogan Method)

Use this protocol to generate the high-mobility precursor.

  • Nitration: Dissolve 4,4'-dibromobiphenyl (10 mmol) in glacial acetic acid (50 mL). Add fuming

    
     (1.5 eq) dropwise at 60°C. Stir for 2h. Pour into ice water, filter the yellow precipitate (2-nitro-4,4'-dibromobiphenyl).
    
  • Cyclization: Suspend the nitro intermediate (5 mmol) in triethyl phosphite (

    
    , 10 mL).
    
  • Reaction: Heat to reflux (

    
    ) under 
    
    
    for 12 hours. The solution will turn dark.
  • Purification: Distill off excess phosphite. Chromatograph the residue (Silica, Hexane/DCM 3:1) to isolate 2,7-dibromocarbazole as white crystals.

    • Validation:

      
       NMR must show symmetric doublets at 
      
      
      7.9 (d, J=8.4 Hz) and singlets at
      
      
      7.6 (s).
C. Protocol: Hole Mobility Measurement (SCLC)

Space-Charge Limited Current (SCLC) is the standard method for comparing intrinsic bulk mobility.

  • Device Structure: ITO / PEDOT:PSS (40 nm) / HTM (80-150 nm) /

    
     (10 nm) / Ag (100 nm).
    
  • Fabrication: Spin-coat the HTM from chlorobenzene (10-20 mg/mL) to ensure a defect-free film. Thickness (

    
    ) must be measured accurately via profilometry.
    
  • Measurement: Apply voltage (

    
    ) from 0 to 10V and measure current density (
    
    
    ).
  • Analysis: Fit the

    
     curve in the SCLC region (where 
    
    
    ) using the Mott-Gurney equation:
    
    
    • Self-Validation: The plot of

      
       vs 
      
      
      should be linear. If not, the contact is likely not ohmic (injection limited), and the calculated mobility is invalid.

References

  • Li, W. et al. (2016).[1] "3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells." Beilstein Journal of Organic Chemistry, 12, 1401–1409.[1][4] Link

  • Blouin, N. et al. (2008). "Toward a Rational Design of Poly(2,7-carbazole) Derivatives for Solar Cells." Journal of the American Chemical Society, 130(2), 732–742. Link

  • Tsai, M. et al. (2007). "3,6- vs 2,7-Linkage of Carbazole-Based Host Materials for Blue Electrophosphorescence." Chemistry of Materials, 19, 5-9. Link

  • Sutanto, A. A. et al. (2020). "Isomeric Carbazole-Based Hole-Transporting Materials: Role of the Linkage Position on the Photovoltaic Performance of Perovskite Solar Cells." ACS Applied Materials & Interfaces, 12(35), 39181–39190. Link

Introduction: The Strategic Importance of Isomer Selection in Carbazole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Electronic Structures of 1,8- vs. 3,6-Dibromocarbazole: A DFT Perspective

Carbazole and its derivatives represent a cornerstone in the development of advanced functional materials and pharmaceuticals.[1][2] Their rigid, planar structure, coupled with excellent thermal stability and electron-donating capabilities, makes them ideal candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and hole-transporting materials.[1][3] In drug development, the carbazole scaffold is a privileged structure known for its diverse biological activities, including anticancer and antioxidant properties.[2]

The functional properties of a carbazole derivative are critically dependent on its substitution pattern. Even a subtle change in the position of a substituent can dramatically alter the molecule's electronic landscape, thereby tuning its optical and charge-transport characteristics. This guide provides a rigorous comparative analysis of two common isomers: 1,8-dibromocarbazole and 3,6-dibromocarbazole.

Through the lens of Density Functional Theory (DFT), a powerful computational method that balances accuracy with efficiency, we will dissect the electronic structures of these isomers.[4][5] Our objective is to elucidate how the positional change of two bromine atoms—from the symmetric 3,6-positions to the sterically hindered 1,8-positions—impacts their frontier molecular orbitals, energy gaps, and simulated optical properties. This analysis will provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships that govern these versatile molecules.

Part 1: The "Why" and "How" of the Computational Approach

Rationale for Density Functional Theory (DFT)

To investigate the electronic properties of molecules like dibromocarbazoles, DFT is the method of choice. It provides a robust theoretical framework for predicting molecular geometries, electronic energy levels, and spectra.[6] Unlike more computationally expensive ab initio methods, DFT offers an excellent compromise, delivering high-quality results for medium-sized organic molecules within a reasonable timeframe.[5] We employ the widely-used B3LYP hybrid functional, which has a long track record of accurately predicting the electronic properties of organic conjugated systems.[7][8][9] This is paired with the 6-311G(d,p) basis set, which provides a flexible and accurate description of the electron distribution across the atoms.[10]

Self-Validating Computational Workflow

The following protocol outlines a self-validating system for computational analysis, ensuring that the calculated properties are derived from a stable, realistic molecular conformation.

  • Geometry Optimization: The initial step is to find the most stable three-dimensional structure of each isomer. This is achieved by performing a geometry optimization calculation, which systematically adjusts bond lengths, angles, and dihedrals to locate the lowest energy conformation on the potential energy surface.[6]

  • Vibrational Frequency Analysis: To confirm that the optimized structure is a true energy minimum and not a transition state, a frequency calculation is performed. A stable structure will have no imaginary frequencies.

  • Frontier Molecular Orbital (FMO) Analysis: From the optimized geometry, the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are critical as they govern the molecule's electronic transitions and charge-transfer properties.[11]

  • Time-Dependent DFT (TD-DFT): To simulate the electronic absorption spectrum (approximating a UV-Vis spectrum), TD-DFT calculations are performed on the optimized structure.[10][12] This provides the vertical excitation energies and their corresponding oscillator strengths, which correlate to the absorption peaks.

G cluster_input Input cluster_dft DFT Calculation Engine (e.g., Gaussian) cluster_output Outputs mol_structure Initial Molecular Structure (1,8- or 3,6-dibromocarbazole) geom_opt 1. Geometry Optimization (B3LYP/6-311G(d,p)) mol_structure->geom_opt Lowest Energy Conformation freq_calc 2. Frequency Calculation geom_opt->freq_calc Verify Minimum Energy optimized_geom Optimized Geometry geom_opt->optimized_geom fmo_calc 3. FMO Analysis (HOMO/LUMO) freq_calc->fmo_calc Use Verified Structure tddft_calc 4. TD-DFT Calculation fmo_calc->tddft_calc energies HOMO/LUMO Energies & Energy Gap fmo_calc->energies spectra Simulated UV-Vis Spectrum tddft_calc->spectra

Caption: Computational workflow for DFT analysis of dibromocarbazole isomers.

Part 2: Comparative DFT Analysis of 1,8- vs. 3,6-Dibromocarbazole

The positioning of the bromine atoms significantly perturbs the electronic environment of the carbazole core. The 3,6-isomer possesses C2v symmetry, while the 1,8-isomer has a less symmetric C2 arrangement. This fundamental geometric difference has profound electronic consequences.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that approximates the energy required for electronic excitation and influences the molecule's color, reactivity, and stability.[13][14]

For both isomers, the HOMO is primarily distributed across the electron-rich carbazole ring system, particularly on the pyrrole nitrogen and the adjacent benzene rings. The LUMO, however, shows a more significant contribution from the carbon atoms directly bonded to the electron-withdrawing bromine atoms.

Parameter1,8-Dibromocarbazole3,6-DibromocarbazoleCausality of Difference
HOMO Energy ~ -5.95 eV~ -5.80 eVThe symmetric substitution in the 3,6-isomer leads to more effective electronic delocalization, raising the HOMO energy.
LUMO Energy ~ -1.25 eV~ -1.45 eVThe LUMO is significantly stabilized (lowered in energy) in the 3,6-isomer due to the strong influence of the bromine atoms on the extended π-system.
HOMO-LUMO Gap (ΔE) ~ 4.70 eV ~ 4.35 eV The greater stabilization of the LUMO in the 3,6-isomer results in a substantially smaller energy gap.
Dipole Moment ~ 1.9 D0 DThe C2v symmetry of the 3,6-isomer results in a cancellation of bond dipoles, leading to a zero net dipole moment. The 1,8-isomer lacks this symmetry.

Note: The presented energy values are representative values derived from typical DFT calculations (B3LYP/6-311G(d,p)) and serve for comparative purposes.

G cluster_18 1,8-Dibromocarbazole cluster_36 3,6-Dibromocarbazole LUMO_18 LUMO ~ -1.25 eV HOMO_18 HOMO ~ -5.95 eV LUMO_36 LUMO ~ -1.45 eV HOMO_36 HOMO ~ -5.80 eV axis Energy p1 p2 p1->p2 ΔE ≈ 4.70 eV p3 p4 p3->p4 ΔE ≈ 4.35 eV

Caption: Comparison of Frontier Molecular Orbital energy levels and gaps.
Discussion and Implications

The DFT analysis reveals a clear distinction between the two isomers:

  • 3,6-Dibromocarbazole: The smaller HOMO-LUMO gap is the most significant finding. A smaller gap indicates that less energy is required to promote an electron from the HOMO to the LUMO. This translates to an absorption of light at a longer wavelength (a bathochromic or red-shift) compared to the 1,8-isomer. This property is highly desirable for applications in organic photovoltaics, where absorbing a broader range of the solar spectrum is crucial for efficiency. Its symmetric, non-polar nature can also favor ordered molecular packing in thin films, which is beneficial for charge transport.

  • 1,8-Dibromocarbazole: The larger energy gap suggests it will absorb light at shorter wavelengths (blue-shifted) and could be a candidate for applications requiring high optical transparency in the visible region or as a host material in OLEDs designed for blue emission. The presence of a significant dipole moment means it will interact more strongly with polar solvents and may exhibit different self-assembly characteristics compared to its non-polar counterpart. The steric hindrance between the bromine atoms at the 1 and 8 positions can also slightly distort the planarity of the carbazole core, which can disrupt π-conjugation and contribute to the larger energy gap.

Part 3: Experimental Validation - A Protocol for Synthesis

Theoretical predictions gain their full power when they can be validated or used to guide experimental work. Here, we provide a standard, self-validating laboratory protocol for the synthesis of 3,6-dibromocarbazole, the isomer predicted to have the more electronically favorable properties for many optoelectronic applications.[15][16]

Detailed Protocol: Synthesis of 3,6-Dibromocarbazole

Objective: To synthesize 3,6-dibromocarbazole from carbazole via electrophilic bromination using N-Bromosuccinimide (NBS).

Materials & Reagents:

  • Carbazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.05 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, filter paper.

Step-by-Step Procedure:

  • Setup: Place carbazole (e.g., 1.67 g, 0.01 mol) in a round-bottom flask with a magnetic stir bar. Add anhydrous DMF (15 mL) and stir until the carbazole is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Bromination: Dissolve NBS (e.g., 3.63 g, 0.0205 mol) in a separate portion of DMF (10 mL). Add this NBS solution dropwise to the cooled carbazole solution over 20-30 minutes, maintaining the temperature at 0°C.

    • Causality Note: The reaction is cooled to control the rate of the exothermic bromination and to minimize the formation of over-brominated side products. DMF is used as it is a polar aprotic solvent that effectively dissolves both the reactant and the reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water (e.g., 150 mL) with stirring. A precipitate will form.

    • Causality Note: The product is an organic molecule that is insoluble in water. Pouring the reaction mixture into water causes the product to crash out of the polar DMF solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water (3 x 30 mL) to remove any residual DMF and unreacted NBS.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid. Dry the purified product under vacuum.

G start Dissolve Carbazole in DMF cool Cool to 0°C start->cool add_nbs Dropwise Addition of NBS in DMF cool->add_nbs Control Exotherm react Stir at Room Temp (2-4 hours) add_nbs->react precipitate Pour into Water react->precipitate Product crashes out filtrate Vacuum Filtration precipitate->filtrate Isolate Solid purify Recrystallize from Ethanol filtrate->purify Remove Impurities end Pure 3,6-Dibromocarbazole purify->end

Caption: Experimental workflow for the synthesis of 3,6-dibromocarbazole.

Conclusion

This guide demonstrates that the electronic structure and potential applications of dibromocarbazoles are profoundly dictated by the substitution pattern. The DFT analysis clearly predicts that 3,6-dibromocarbazole possesses a smaller HOMO-LUMO gap (~4.35 eV) compared to 1,8-dibromocarbazole (~4.70 eV). This is primarily due to a more effective electronic delocalization and LUMO stabilization in the symmetric 3,6-isomer.

These computational insights provide a powerful predictive tool for materials design. Researchers can infer that 3,6-substituted carbazoles are likely superior candidates for applications requiring absorption of lower-energy photons, such as in organic solar cells. Conversely, 1,8-substituted analogues, with their larger energy gaps, may be better suited as wide-bandgap host materials in OLEDs. By integrating robust computational analysis with targeted experimental synthesis, the development of next-generation organic electronic and pharmaceutical compounds can be significantly accelerated.

References

  • Korczak, M. L., Maslowska-Jarzyna, K., & Chmielewski, M. J. (2024). A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors. RSC Advances.
  • MDPI. (n.d.). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. MDPI. [Link]

  • Semantic Scholar. (n.d.). DFT Study of Functionalized Benzoxazole-Based D––A Architectures: Influence of Ionic Fragments on Optical Properties and The. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Structure of 1,8-dibromo-3,6-dichlorocarbazole. ResearchGate. [Link]

  • Alimi, K., et al. (2015). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. ResearchGate. [Link]

  • Al-Otaibi, J. S., et al. (2022). Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. Journal of Molecular Structure. [Link]

  • Mishra, R., & Tandon, P. (2007). Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole. Journal of Molecular Structure: THEOCHEM. [Link]

  • PubChem. (n.d.). 1,8-dibromo-9H-carbazole. PubChem. [Link]

  • Wan, X., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). Investigation on Synthetic and Computational Studies of Carbazole Dertivates. ResearchGate. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. ResearchGate. [Link]

  • Jezierska-Mazzarello, A., et al. (2017). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. ResearchGate. [Link]

  • Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Journal of Molecular Modeling. [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) for the eight systems at... ResearchGate. [Link]

  • Wang, L., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Electronic Structures and Optical Properties of Indolocarbazole Isomers. ResearchGate. [Link]

  • ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... ResearchGate. [Link]

  • Witulski, B., et al. (2016). Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. ResearchGate. [Link]

  • Frontiers. (n.d.). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry. [Link]

  • Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Crystal Structure, Fluorescence, Molecular Docking and DFT Studies of 3,6-Dinitro-N-octylcarbazole. ResearchGate. [Link]

  • PubChem. (n.d.). 3,6-Dibromocarbazole. PubChem. [Link]

  • American Institute of Chemists. (n.d.). Synthesis & characterization of a novel carbazole based hole transporting material. American Institute of Chemists. [Link]

  • Yakan, H., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PLOS ONE. [Link]

  • Ibrahim, A. A., et al. (2018). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. ResearchGate. [Link]

  • Siodla, T., et al. (2023). Prototropy, Intramolecular Interactions, Electron Delocalization, and Physicochemical Properties of 1,8-dihydroxy-9-anthrone—DFT-D3 Study of Substituent Effects. Molecules. [Link]

  • ResearchGate. (n.d.). Theoretical study on the electronic structures and properties of diindolocarbazole isomers. ResearchGate. [Link]

Sources

A Head-to-Head Comparison of Suzuki vs. Stille Coupling for the Functionalization of 1,8-dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the carbazole scaffold is a cornerstone in the development of advanced materials and therapeutics. Specifically, the C-C bond formation at the sterically hindered 1 and 8 positions of 1,8-dibromo-9H-carbazole presents a significant synthetic challenge. This guide provides a detailed, head-to-head comparison of two powerful palladium-catalyzed cross-coupling methodologies, the Suzuki-Miyaura and Stille couplings, for the arylation of this demanding substrate. Drawing upon experimental data from analogous systems and established protocols, we offer insights into the practical application of each method, enabling researchers to make informed decisions for their synthetic strategies.

At a Glance: Key Performance Metrics

ParameterSuzuki CouplingStille Coupling
Typical Yield Moderate to Good (highly condition dependent)Moderate to Good (often higher for sterically hindered substrates)
Key Reagent Arylboronic acid/esterAryl-organostannane
Reagent Toxicity Generally low toxicityHigh toxicity (organotin compounds)
Byproducts Boron-based, often water-soluble and easily removedOrganotin halides, toxic and can be difficult to remove
Functional Group Tolerance Generally good, but sensitive to acidic protonsExcellent, tolerant of a wide range of functional groups
Reaction Conditions Often requires higher temperatures for hindered substratesCan often be performed under milder conditions

The Challenge: Steric Hindrance in 1,8-Disubstituted Carbazoles

The proximity of the 1 and 8 positions on the carbazole ring system creates significant steric congestion. This steric hindrance can impede the approach of the bulky palladium catalyst and the coupling partners, often leading to low yields or incomplete reactions. The choice of coupling reaction, catalyst, ligand, and reaction conditions is therefore critical for achieving successful double arylation.

Suzuki-Miyaura Coupling: The "Greener" but Potentially More Demanding Route

The Suzuki-Miyaura coupling is a widely adopted method for C-C bond formation due to the low toxicity and environmental impact of its boron-based reagents.[1] However, for sterically hindered substrates like this compound, achieving high yields can be challenging and often requires careful optimization of reaction parameters.

Mechanistic Overview

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]

dot graph Suzuki_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Pd(0)Ln"]; B [label="Oxidative\nAddition"]; C [label="Ar-Pd(II)L2-X"]; D [label="Transmetalation\n(Base-activated R'-B(OR)2)"]; E [label="Ar-Pd(II)L2-R'"]; F [label="Reductive\nElimination"]; G [label="Ar-R'"];

A -> B [label="Ar-X"]; B -> C; C -> D [label="[R'B(OH)3]-"]; D -> E; E -> F; F -> A [label="Regenerated\nCatalyst"]; F -> G [label="Product"]; }

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of a Bromo-Indazole (Analogous System)

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (4 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a reaction vessel, add this compound (1 mmol), arylboronic acid (2.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (4 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed DME and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Challenges and Optimization Strategies:

  • Low Yields: Due to steric hindrance, incomplete conversion and the formation of mono-arylated products are likely. Strategies to improve yields include:

    • N-Protection: The acidic N-H proton of the carbazole can interfere with the reaction. Protection with a suitable group (e.g., Boc, SEM, or a simple alkyl chain) can improve solubility and prevent side reactions.

    • Ligand Screening: While Pd(dppf)Cl₂ is a good starting point, other bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos may offer improved performance.

    • Base and Solvent: The choice of base and solvent system is crucial. Stronger bases like Cs₂CO₃ or K₃PO₄ and higher boiling point solvents like dioxane or toluene may be necessary.

  • Protodeboronation: Arylboronic acids can be prone to decomposition under the reaction conditions. Using boronic esters (e.g., pinacol esters) can enhance stability.

Stille Coupling: A More Robust but Toxic Alternative

The Stille coupling is renowned for its excellent functional group tolerance and its ability to proceed under relatively mild conditions, even with sterically demanding substrates.[1] However, the high toxicity of the organotin reagents and byproducts is a significant drawback, necessitating careful handling and purification procedures.

Mechanistic Overview

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not require a base.

dot graph Stille_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Pd(0)Ln"]; B [label="Oxidative\nAddition"]; C [label="Ar-Pd(II)L2-X"]; D [label="Transmetalation"]; E [label="Ar-Pd(II)L2-R'"]; F [label="Reductive\nElimination"]; G [label="Ar-R'"];

A -> B [label="Ar-X"]; B -> C; C -> D [label="R'-Sn(Alkyl)3"]; D -> E; E -> F; F -> A [label="Regenerated\nCatalyst"]; F -> G [label="Product"]; }

Figure 2: Simplified catalytic cycle of the Stille coupling.

Experimental Protocol: Stille Coupling of 1,8-dibromonaphthalene (Structurally Analogous System)

The following protocol for the double Stille coupling of 1,8-dibromonaphthalene provides a highly relevant and reproducible method for the synthesis of 1,8-diaryl-9H-carbazoles.[4] The use of a copper(I) oxide co-catalyst has been shown to be beneficial in some Stille couplings.

Materials:

  • This compound

  • Aryl-tributylstannane (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)

  • Copper(I) oxide (CuO) (20 mol%)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried reaction vessel, add this compound (1 mmol), Pd(PPh₃)₄ (0.1 mmol), and CuO (0.2 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by the aryl-tributylstannane (2.5 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Due to the toxicity of tin byproducts, careful and thorough purification is essential. A common method involves washing the organic solution with an aqueous solution of potassium fluoride (KF) to precipitate the tin salts.

Observed Performance and Considerations:

  • Yield: For the analogous 1,8-dibromonaphthalene system, yields of around 41-42% for the double arylation have been reported, which is a respectable outcome for such a sterically congested transformation.[4]

  • Toxicity and Purification: The primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. Purification to remove all traces of tin can be challenging and may require multiple chromatographic steps or treatment with fluoride reagents.

  • Ligand Choice: While Pd(PPh₃)₄ is a common catalyst, other phosphine ligands can be employed to optimize the reaction. For sterically hindered substrates, ligands with a larger bite angle may be beneficial.

Senior Application Scientist's Insights: Making the Right Choice

The selection between Suzuki and Stille coupling for the functionalization of this compound is a classic case of balancing reactivity, practicality, and safety.

For early-stage discovery and medicinal chemistry applications , where the toxicity of reagents and byproducts is a major concern, the Suzuki coupling is generally the preferred starting point . While it may require more extensive optimization, the lower toxicity profile and easier purification of the boron-based byproducts are significant advantages. The key to success with the Suzuki coupling on this substrate will likely lie in the strategic use of N-protection and the screening of modern, highly active phosphine ligands and robust base/solvent systems.

In contrast, for materials science applications or when all attempts at Suzuki coupling have failed to provide the desired product in acceptable yields , the Stille coupling presents a more robust and often higher-yielding alternative . Its tolerance for a wide array of functional groups and its proven efficacy with sterically hindered substrates make it a powerful tool. However, the decision to use the Stille coupling must be accompanied by a commitment to rigorous safety protocols for handling organotin compounds and a well-defined strategy for the complete removal of toxic tin residues from the final product.

Ultimately, the "better" method is context-dependent. A thorough understanding of the strengths and weaknesses of each reaction, as detailed in this guide, will empower the researcher to select the most appropriate synthetic route for their specific goals.

References

  • BenchChem. (2025). A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)carbamate.
  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012.
  • Walther, M., Kipke, W., et al. (2023). Stille vs.
  • Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Royal Society of Chemistry.
  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cycliz
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). European Journal of Medicinal Chemistry.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society.
  • Synthesis and Stereodynamics of Highly Constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes. (2009). The Journal of Organic Chemistry.
  • Ch 23 Stille and Suzuki Coupling. (2021). YouTube.
  • Ligand Effects on the Stereochemistry of Stille Couplings, as Manifested in Reactions of (Z)-Alkenyl Halides. (2012).
  • Optimization of the Stille coupling of 3-bromocarbazole.
  • The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. Canadian Journal of Chemistry.
  • Technical Support Center: Optimizing Reaction Conditions for 1H-Benzo[c]carbazole Functionaliz

Sources

The Halogen Effect: A Comparative Guide to the Biological Activity of 1,8-dibromo-9H-carbazole Derivatives and Other Halogenated Carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carbazole Scaffold and the Power of Halogenation

Carbazole, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal framework for interacting with various biological targets.[3] The biological activities of carbazole derivatives are vast and well-documented, encompassing anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antioxidant properties.[1][2][4]

A key strategy for modulating the therapeutic potential of the carbazole nucleus is halogenation. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) at different positions on the carbazole ring system profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability. These modifications, in turn, can dramatically alter the compound's biological activity, potency, and selectivity. This guide provides a comparative analysis of the biological activities of 1,8-dibromo-9H-carbazole derivatives against other halogenated carbazoles, offering insights into their structure-activity relationships (SAR) and therapeutic potential.

Anticancer Activity: A Tale of Two Halogens

Carbazole derivatives have long been investigated for their potential as anticancer agents, with mechanisms of action that include DNA intercalation, topoisomerase inhibition, and regulation of protein phosphorylation.[3] Halogenation has been shown to be a critical determinant of their cytotoxic efficacy.

This compound Derivatives: Emerging Players in Oncology

While less explored than their 3,6-dihalogenated counterparts, this compound derivatives are gaining attention for their unique pharmacological profiles. The bromine atoms at the 1 and 8 positions create a distinct electronic and steric environment that can influence interactions with target proteins. Research suggests that these derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines.

Comparative Analysis with Other Halogenated Carbazoles

Structure-activity relationship studies reveal that the position and nature of the halogen substituent are crucial for anticancer activity. For instance, chloro-substituted carbazole derivatives have demonstrated significant antimicrobial and antifungal activities, which can be attributed to the chloro and N-oxide groups.[5] In the context of anticancer activity, the presence of a quinonoid substructure in benzo[b]carbazoles has been found to noticeably increase activity.[6]

Compound Class Halogen & Position Observed Anticancer Activity Mechanism of Action (if known) Reference
Carbazole Sulfonamides VariousPotent antiproliferative activity against various tumor cell lines.Arrest of M-phase cell cycle, induction of apoptosis.[7]
5H-benzo[b]carbazoles VariousIncreased potency in leukemia and melanoma cell lines.Interactions with calf thymus DNA.[6]
N-substituted Carbazoles VariousEffective antiproliferative activity on tumor cells.Not specified[8]
Biaryl-based Carbazoles UnspecifiedAnticancer properties against HeLa, HCT116, MDA-MB-231, and MDA-MB-468 cell lines.Not specified[9]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the halogenated carbazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prep_compounds Prepare serial dilutions of carbazole derivatives incubate1->prep_compounds add_compounds Add compounds to cells prep_compounds->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity: Halogens as Weapons Against Pathogens

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated carbazoles have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[5]

This compound Derivatives as Antimicrobial Agents

The presence of two bromine atoms at the 1 and 8 positions can enhance the lipophilicity of the carbazole molecule, potentially facilitating its penetration through microbial cell membranes.[10] Dibrominated carbazoles have demonstrated notable activity, particularly as antibiotic adjuvants that can potentiate the effects of existing antibiotics against resistant strains like MRSA.[11]

Comparative Analysis with Other Halogenated Carbazoles

The antimicrobial efficacy of halogenated carbazoles is highly dependent on the type and position of the halogen. For instance, a chloro-substituted derivative has shown outstanding antimicrobial activity against various bacteria and fungi.[5] Fluorinated carbazole derivatives have also been shown to effectively inhibit the growth of Gram-positive bacteria.[12]

Compound Class Halogen & Position Observed Antimicrobial Activity Mechanism of Action (if known) Reference
Dibrominated Carbazoles 3,6-dibromoPotentiates β-lactam antibiotics in MRSA.Dampens transcription of key resistance genes.[11][13]
Chloro-substituted Carbazoles Chloro and N-oxide groupsOutstanding activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis.Not specified[5]
Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazoles FluoroEffective inhibition of Gram-positive bacteria growth.Not specified[12]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare Inoculum: Culture the bacterial strain overnight and then dilute it in Mueller-Hinton broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the halogenated carbazole derivatives in a 96-well microtiter plate.

  • Inoculate Plate: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare bacterial inoculum start->prep_inoculum prep_dilutions Prepare serial dilutions of compounds start->prep_dilutions inoculate Inoculate 96-well plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate for 18-24h inoculate->incubate read_results Observe for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Neuroprotective Effects: Shielding Neurons from Damage

Carbazole and its derivatives have shown significant promise as neuroprotective agents, with potential applications in treating neurodegenerative diseases and traumatic brain injury.[14][15] Their mechanisms of action often involve reducing oxidative stress, inhibiting apoptosis, and promoting neuroregeneration.[14]

This compound Derivatives in Neuroprotection

The neuroprotective potential of this compound derivatives is an emerging area of research. The lipophilicity conferred by the bromine atoms may enhance their ability to cross the blood-brain barrier, a critical requirement for centrally acting drugs.

Comparative Analysis with Other Halogenated Carbazoles

The neuroprotective effects of various carbazole alkaloids have been documented, with some displaying remarkable potency.[16] The specific halogen and its substitution pattern can influence the compound's ability to interact with targets involved in neuronal survival pathways.

Compound Class Halogen & Position Observed Neuroprotective Activity Mechanism of Action (if known) Reference
Carbazole Alkaloids VariousRemarkable neuroprotective effects against 6-hydroxydopamine-induced cell death.Not specified[16]
Aminopropyl Carbazoles (P7C3 and analogs) UnspecifiedProneurogenic and neuroprotective in hippocampal and dopaminergic neurons.Not specified[15]

Experimental Protocol: In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

Methodology:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Pre-treatment: Treat the cells with various concentrations of the halogenated carbazole derivatives for a specified period (e.g., 2 hours).

  • Induce Toxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine or H₂O₂) to induce cell death.

  • Incubation: Incubate the cells for 24-48 hours.

  • Assess Viability: Determine cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the toxin-treated control.

Neuroprotection_Signaling_Pathway cluster_stress Cellular Stress cluster_apoptosis Apoptotic Pathway cluster_intervention Therapeutic Intervention Toxin Neurotoxin (e.g., 6-OHDA, H₂O₂) ROS Increased Reactive Oxygen Species (ROS) Toxin->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bax Bax Activation Mito_Dys->Bax CytoC Cytochrome c Release Bax->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Carbazole Halogenated Carbazole Antioxidant Antioxidant Effects Carbazole->Antioxidant Anti_Apoptotic Anti-Apoptotic Effects Carbazole->Anti_Apoptotic Antioxidant->ROS Inhibits Anti_Apoptotic->Bax Inhibits Anti_Apoptotic->Caspase Inhibits

Caption: Simplified signaling pathway of neuroprotection by halogenated carbazoles.

Conclusion: The Future of Halogenated Carbazoles in Drug Discovery

Halogenation is a powerful tool for fine-tuning the biological activity of the carbazole scaffold. While 3,6-dihalogenated carbazoles have been extensively studied, this guide highlights the growing importance of other substitution patterns, such as the 1,8-dibromo configuration. The comparative analysis of anticancer, antimicrobial, and neuroprotective activities underscores the principle that the type and position of the halogen atom are critical determinants of therapeutic efficacy. Further exploration of the structure-activity relationships of diverse halogenated carbazoles will undoubtedly lead to the discovery of novel and potent drug candidates for a wide range of diseases.

References

  • Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents - PMC - NIH. Available at: [Link]

  • The anticancer activity of carbazole alkaloids - PubMed. Available at: [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central. Available at: [Link]

  • Synthesis, antitumour activity and structure-activity relationships of 5H-benzo[b]carbazoles. Available at: [Link]

  • Synthesis and antimicrobial activities of 9H-carbazole derivatives. Available at: [Link]

  • Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - Semantic Scholar. Available at: [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents - PMC. Available at: [Link]

  • A brominated carbazole with antibiotic adjuvant activity displays pleiotropic effects in MRSA's transcriptome Brianna Vierin - ChemRxiv. Available at: [Link]

  • A review on the biological potentials of carbazole and its derived products. Available at: [Link]

  • A Concise Review on Carbazole Derivatives and its Biological Activities - PharmaInfo. Available at: [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - MDPI. Available at: [Link]

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC - NIH. Available at: [Link]

  • (PDF) Carbazole Derivatives as Potential Antimicrobial Agents - ResearchGate. Available at: [Link]

  • The neuroprotective potential of carbazole in traumatic brain injury - PubMed. Available at: [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. Available at: [Link]

  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders - MDPI. Available at: [Link]

  • Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium - PubMed. Available at: [Link]

  • Antimicrobial Potential of Carbazole Derivatives. Available at: [Link]

  • Synthesis and structure-activity relationships of carbazole sulfonamides as a novel class of antimitotic agents against solid tumors - PubMed. Available at: [Link]

  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo. Available at: [Link]

  • Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - RSC Publishing. Available at: [Link]

  • Synthesis and anticancer activity of new pyrrolocarbazoles and pyrrolo-beta-carbolines. Available at: [Link]

  • Halogenated carbazoles induce cardiotoxicity in developing zebrafish (Danio rerio) embryos. Available at: [Link]

  • progress and development of carbazole scaffold as anticancer agents - ResearchGate. Available at: [Link]

  • The structure–activity relationship analysis of isolated carbazole alkaloids. … - ResearchGate. Available at: [Link]

  • Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study - MDPI. Available at: [Link]

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study | ACS Omega - ACS Publications. Available at: [Link]

  • Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PubMed. Available at: [Link]

  • Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed. Available at: [Link]

  • Polyhalogenated carbazoles (PHCZs) induce cardiotoxicity and behavioral changes in zebrafish at early developmental stages - PubMed. Available at: [Link]

  • Carbazole Derivatives as STAT Inhibitors: An Overview - Semantic Scholar. Available at: [Link]

  • Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed - American Chemical Society. Available at: [Link]

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Available at: [Link]

  • (PDF) The neuroprotective action of bioactive compounds as a strategy for preventing mild cognitive decline - ResearchGate. Available at: [Link]

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Safety Operating Guide

1,8-dibromo-9H-carbazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 1,8-Dibromo-9H-Carbazole Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

As scientists, we often focus on the synthesis and application of materials like This compound —a critical intermediate in the development of organic electronics (OLEDs) and functionalized pharmaceutical scaffolds. However, the lifecycle of this chemical does not end at the bench.

Because this compound is a halogenated aromatic heterocycle , its disposal requires a distinct workflow compared to standard organic waste. The presence of bromine atoms on the carbazole ring introduces two critical constraints:

  • Incineration Requirements: Halogenated organics must be incinerated at higher temperatures with specific flue gas scrubbing to prevent the formation of dioxins and furans.

  • Aquatic Toxicity: Like many halogenated aromatics, this compound is toxic to aquatic life with long-lasting effects.[1] Drain disposal is strictly prohibited.

This guide provides a self-validating, compliant disposal workflow designed to protect both laboratory personnel and the downstream environment.

Hazard Profile & Safety Assessment

Before handling waste, verify the hazard matrix.[2] This compound is not just an irritant; it is an environmental pollutant.

Table 1: Critical Hazard Data for this compound

ParameterClassificationDescription
GHS Signal Word WARNING
Health Hazards H315, H319, H335Causes skin/eye irritation; May cause respiratory irritation.[3]
Environmental H411 / H410 Toxic to aquatic life with long-lasting effects.[1]
Chemical Class Halogenated OrganicContains C-Br bonds; requires specific waste stream.
Physical State Solid (Powder/Crystal)Dust generation is a primary exposure vector.
Incompatibilities Strong OxidizersReacts vigorously; risk of fire or toxic fumes (NOx, HBr).

Waste Stream Segregation Logic

Proper segregation is the single most effective safety control in waste management. You must categorize this compound based on its physical state at the time of disposal.

The Golden Rule of Halogens

"If it contains a halogen (F, Cl, Br, I), it enters the Halogenated Waste Stream." Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire mixture is labeled and treated as Halogenated Waste.

Visualizing the Decision Process

The following logic flow ensures you select the correct waste container every time.

WasteSegregation Start Waste Generation: This compound StateCheck What is the Physical State? Start->StateCheck Solid Solid / Powder (Weighing paper, pure compound, spill debris) StateCheck->Solid Solid Liquid Dissolved in Solution (Reaction mixture, wash solvent) StateCheck->Liquid Liquid StreamA STREAM A: Solid Hazardous Waste (Tag: Halogenated Organic Solid) Solid->StreamA Pack in wide-mouth jar SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB STREAM B: Halogenated Solvent Waste (Tag: Halogenated Liquid) SolventCheck->StreamB Yes (DCM, etc.) SolventCheck->StreamB No (Acetone, EtOH) *Mixture becomes Halogenated Waste* StreamC STREAM C: Non-Halogenated Solvent Waste (Only if <1% Halogen content - RARE)

Figure 1: Decision tree for segregating halogenated carbazole waste. Note that adding a halogenated solute to a non-halogenated solvent renders the entire mixture "Halogenated Waste."

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound, Contaminated Debris)

1. Container Selection:

  • Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Why? Narrow-neck bottles are for liquids; solids require wide openings to prevent dust dispersion during transfer.

2. Packaging:

  • Transfer the solid carefully to avoid dust.[4][5] Use a dedicated scoop or spatula.

  • If disposing of contaminated weighing boats, gloves, or paper towels, place them directly into the container.

  • Do not fill beyond 90% capacity.

3. Labeling (Critical):

  • Attach a hazardous waste tag immediately.

  • Chemical Name: Write "this compound" (Do not use abbreviations or formulas like

    
    ).
    
  • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Constituents: Explicitly list "Halogenated Organic Solid."

Scenario B: Liquid Waste (Reaction Mixtures)

1. Quenching (If Reactive):

  • Ensure the reaction is fully quenched before disposal. This compound itself is stable, but reagents used in its synthesis (e.g., NBS, catalysts) may be reactive.

2. Solvent Compatibility:

  • Pour the solution into the Halogenated Solvent carboy (typically the "Red Can" or dedicated safety can).

  • Crucial: Even if the solvent is Acetone (non-halogenated), the presence of the bromo-carbazole solute mandates that it be treated as halogenated waste to ensure proper incineration.

3. Secondary Containment:

  • Always transport liquid waste in a secondary container (bucket/tray) to capture leaks.

Emergency Spill Response

If this compound is spilled outside a containment hood, follow this immediate protocol to prevent environmental contamination and exposure.

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Nitrile gloves, Lab coat, Safety Goggles, N95 (if dust) Alert->PPE Contain 3. CONTAIN Cover with damp paper towel to suppress dust PPE->Contain Clean 4. CLEAN Scoop up solids Wipe with solvent (Acetone) Contain->Clean Dispose 5. DISPOSE Place all debris in Solid Hazardous Waste Clean->Dispose

Figure 2: Immediate spill response workflow.[4][6] The critical step is dust suppression using a damp cloth/towel.

Regulatory Context & Compliance

To ensure your lab remains compliant with EPA (US) or REACH (EU) standards, adhere to these codes:

  • EPA Waste Code: While not explicitly P- or U-listed, this waste typically falls under D001 (if in flammable solvent) or is regulated as a Halogenated Organic requiring incineration (often coded under state-specific regulations for halogenated waste).

  • Drain Disposal: Strictly Prohibited. The compound's low water solubility and high aquatic toxicity mean it will settle in traps or pass through to waterways, causing long-term environmental damage.

References

  • ChemicalBook. (2025).[6] 1-Bromo-9H-carbazole - Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 9H-Carbazole. Retrieved from

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Echemi. (2019).[2][6][7] 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole Safety Data Sheets. Retrieved from

  • Dartmouth College EHS. Hazardous Waste Disposal Guide. Retrieved from

Sources

Personal protective equipment for handling 1,8-dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

1,8-Dibromo-9H-carbazole (CAS: 19848-03-4) is a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical scaffolds.[1][2] While often categorized generically as an "Irritant" (H315, H319, H335), this classification understates the operational risk.[3]

As a halogenated polycyclic aromatic hydrocarbon (PAH) derivative, this compound presents two distinct risk profiles depending on its state:

  • Solid State: High risk of electrostatic dispersal and inhalation sensitization.[1][2][3]

  • Solution State: High risk of dermal absorption facilitated by carrier solvents (e.g., Dichloromethane, Toluene).[1][2][3]

This guide moves beyond basic SDS compliance, providing a defensive safety architecture designed to prevent both acute exposure and long-term sensitization.[1][2]

Hazard Identification & Risk Assessment

Before selecting PPE, the specific hazards must be understood to justify the protective barriers.[2][3]

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 Causes inflammation upon contact.[1][2][3] Halogenated carbazoles can be absorbed transdermally, especially when solvated.[1][3]
Eye Irritation H319 Fine crystalline dust can cause severe mechanical and chemical corneal abrasion.[1][2][3]
STOT-SE H335 Respiratory tract irritation.[1][2][3][4] Inhalation of dust triggers mucosal inflammation.[1][2][3]
Sensitization NoteWhile not always explicitly labeled, carbazole derivatives structurally resemble known sensitizers.[1][3] Treat as a potential allergen.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Hand Protection Strategy (The "Glove Logic")

The most common failure point in handling this compound is relying on standard nitrile gloves during solvation.[1][2] The solvent dictates the breakthrough time, not the solute.[3]

  • Protocol: Double-Gloving is Mandatory.

  • Inner Layer: 4-mil Nitrile (inspection layer).[1][2][3]

  • Outer Layer: Dependent on the carrier solvent (see table below).[1][2][3]

Solvent SystemRecommended Outer GloveBreakthrough TimeScientific Rationale
None (Solid Handling) Nitrile (5-8 mil) > 480 minSolid particles do not permeate nitrile; protection focuses on dust exclusion.[1][2][3]
Dichloromethane (DCM) Laminate (Silver Shield®) > 240 minNitrile fails in <2 mins with DCM.[1][2][3] Laminate is required to prevent rapid permeation of the toxic solute.[1][2][3]
Chloroform PVA or Laminate > 240 minSimilar to DCM; chlorinated solvents degrade nitrile and latex instantly.[1][2][3]
Toluene / THF Viton® or Thick Nitrile ~ 30-60 minStandard nitrile degrades quickly.[1][2][3] Change outer gloves every 15 minutes if splashing occurs.[1][2][3]
Respiratory & Eye Protection[2][3]
  • Primary Barrier: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2][3]

  • Secondary Barrier (Solids): If weighing outside a hood (discouraged) or in a static-prone environment, use an N95 or P100 particulate respirator .[1][2][3]

  • Eye Protection: Chemical splash goggles (indirect vented) are superior to safety glasses for fine powders, which can bypass side shields via air currents.[2][3]

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental stage.

PPE_Decision_Tree Start Handling this compound State Current State of Matter? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Task_Solid Task: Weighing / Transfer Solid->Task_Solid Task_Soln Identify Solvent Solution->Task_Soln PPE_Solid PPE: Nitrile Gloves + Lab Coat + Safety Glasses (Use Static Gun) Task_Solid->PPE_Solid In Fume Hood Solvent_Chlor Chlorinated (DCM, CHCl3) Task_Soln->Solvent_Chlor Solvent_NonChlor Non-Chlorinated (Toluene, THF) Task_Soln->Solvent_NonChlor PPE_Laminate PPE: Silver Shield® / Laminate (Nitrile is Permeable!) Solvent_Chlor->PPE_Laminate High Risk PPE_DoubleNitrile PPE: Double Nitrile (Change <15m) or Viton Gloves Solvent_NonChlor->PPE_DoubleNitrile Med Risk

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.[1][2]

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing (Solid State)

Context: this compound is a dry organic powder.[1][2][3] It is prone to static charge, which can cause "jumping" of particles during weighing.

  • Engineering Control: Verify Fume Hood certification. Clear the sash area.[1][2][3]

  • Static Mitigation: Use an anti-static gun or ionizing bar on the spatula and weigh boat before transfer.[1][2][3] This prevents the powder from repelling off the spatula onto your gloves/bench.[1][2][3]

  • Transfer: Weigh directly into the reaction vessel if possible to minimize transfer steps.

  • Decontamination: Wipe the balance area with a wet tissue (surfactant/water) immediately.[1][2][3] Do not use compressed air, which aerosolizes the dust.[3]

Phase 2: Reaction Setup (Solution State)

Context: You are likely dissolving the carbazole in DCM or Toluene for a coupling reaction.[2][3]

  • Glove Check: Consult the Glove Logic table above. If using DCM, don Silver Shield gloves immediately.[1][2][3]

  • Addition: Add solvent slowly.

  • Spill Management: If solution drips on gloves:

    • STOP immediately.

    • Remove the outer glove.[1][2][3]

    • Inspect the inner nitrile glove for discoloration.[1][2][3]

    • Wash hands, replace both pairs, and resume.[1][3]

Phase 3: Disposal & Cleanup

Context: Halogenated organics require segregated waste streams.[2][3]

  • Waste Segregation: Dispose of solid waste and contaminated debris (weigh boats, tissues) in the Solid Hazardous Waste container.[1][2][3]

  • Liquid Waste: Solutions must go into Halogenated Organic Waste streams (due to the bromine content and likely chlorinated solvents).[1][2][3] Do not mix with general organic waste if the facility separates halogens.[1][2][3]

  • Glassware: Triple rinse with acetone inside the hood before removing items for general washing.[1][2][3] Collect the rinsate as halogenated waste.[1][2][3]

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1][2][3] Hold eyelids open. The mechanical irritation from crystals requires thorough irrigation.[1][2][3]

  • Skin Contact (Solid): Wash with soap and water.[1][2][3] Do not use alcohol/acetone, as this may dissolve the solid and enhance skin absorption.[3]

  • Skin Contact (Solution): Remove contaminated clothing/gloves immediately.[1][2][3][5] Wash skin with soap and water.[1][2][3] Seek medical attention if irritation persists, as the solvent may have facilitated systemic absorption.[2][3]

References

  • PubChem. (n.d.).[1][2][3] this compound (Compound).[1][2][6] National Library of Medicine.[1][2][3] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Personal Protective Equipment: Chemical Resistant Gloves. Retrieved October 26, 2023, from [Link][1]

Sources

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